molecular formula C5H12N2O2 B12918766 Methyl (2-(methylamino)ethyl)carbamate CAS No. 79143-42-3

Methyl (2-(methylamino)ethyl)carbamate

Cat. No.: B12918766
CAS No.: 79143-42-3
M. Wt: 132.16 g/mol
InChI Key: SZRWOLOVRDQPFQ-UHFFFAOYSA-N
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Description

Methyl (2-(methylamino)ethyl)carbamate is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2-(methylamino)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-(methylamino)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79143-42-3

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

methyl N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C5H12N2O2/c1-6-3-4-7-5(8)9-2/h6H,3-4H2,1-2H3,(H,7,8)

InChI Key

SZRWOLOVRDQPFQ-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of N-Boc-N,N'-dimethylethylenediamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-Boc-N,N'-dimethylethylenediamine (CAS: 112257-19-9), a critical secondary amine building block used extensively in the synthesis of PROTAC linkers, peptidomimetics, and heterocycles.

Executive Summary

N-Boc-N,N'-dimethylethylenediamine is a mono-protected, symmetrical diamine derivative. Its value lies in its orthogonal reactivity : it possesses one secondary amine protected by a tert-butoxycarbonyl (Boc) group and one free, reactive secondary amine. This bifunctionality allows medicinal chemists to sequentially functionalize both nitrogen atoms with high precision, making it an ideal "linker" scaffold for Proteolysis Targeting Chimeras (PROTACs) and a key intermediate for introducing N-methylated motifs into peptide backbones to improve metabolic stability.

Chemical Identity & Synonyms

Accurate identification is paramount when sourcing this compound, as "dimethylethylenediamine" can refer to isomeric forms (e.g., N,N-dimethyl vs. N,N'-dimethyl).

AttributeDetail
Common Name N-Boc-N,N'-dimethylethylenediamine
IUPAC Name tert-butyl methyl(2-(methylamino)ethyl)carbamate
CAS Number 112257-19-9
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
SMILES CN(CCOC(OC(C)(C)C)=O)CCNC
Key Synonyms N-(tert-Butoxycarbonyl)-N,N'-dimethylethane-1,2-diamine; 1-(Boc-methylamino)-2-(methylamino)ethane

Physicochemical Profile

Understanding the physical state and basicity of this intermediate is crucial for reaction planning and purification.

PropertyValue / DescriptionNote
Physical State Colorless to pale yellow liquidViscous oil at RT.
Boiling Point ~244°C (760 mmHg) / ~85°C (0.5 mmHg)High boiling point; distillation requires high vacuum.
Density 0.92 – 0.95 g/mLLess dense than water.
Solubility DCM, THF, MeOH, Ethyl AcetateHighly soluble in organic solvents.
pKa (Conj. Acid) ~10.5 (Secondary Amine)The free amine is strongly basic; requires buffering in sensitive conjugations.
Stability Air-sensitive (slow oxidation); HygroscopicStore under inert gas (Ar/N₂) at 4°C.

Synthetic Utility & Reactivity

The core utility of N-Boc-N,N'-dimethylethylenediamine is its ability to serve as a controlled linker .

The "Statistical Protection" Challenge

Synthesizing this compound from the parent N,N'-dimethylethylenediamine (CAS 110-70-3) presents a classic challenge: preventing the formation of the di-Boc byproduct.

  • Problem: The starting material is a symmetrical diamine. Introduction of one Boc group does not significantly deactivate the distal amine, leading to a statistical mixture of mono-Boc, di-Boc, and unreacted starting material.

  • Solution: The "High-Dilution / Excess Diamine" Protocol. By using a large excess (3–5 equivalents) of the diamine relative to the Boc anhydride (Boc₂O), the probability of a second attack is minimized.

Chemical Workflow Diagram

The following diagram illustrates the synthesis of the mono-Boc intermediate and its subsequent application in PROTAC linker synthesis.

G Start N,N'-Dimethylethylenediamine (Excess, 5.0 eq) Intermediate N-Boc-N,N'-dimethylethylenediamine (Target Mono-Boc) Start->Intermediate 0°C, Slow Addition Byproduct Di-Boc Side Product (<5%) Start->Byproduct Over-reaction Reagent Boc2O (1.0 eq in DCM) Reagent->Intermediate Target PROTAC Linker (Amide/Alkyl coupling) Intermediate->Target 1. Functionalization (R-X) 2. Deprotection (TFA)

Figure 1: Synthesis pathway emphasizing the stoichiometry control required to favor the mono-protected species.

Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol A: Selective Synthesis of N-Boc-N,N'-dimethylethylenediamine

Objective: Synthesize the mono-Boc derivative while minimizing di-Boc formation.

Reagents:

  • N,N'-Dimethylethylenediamine (5.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Brine (Saturated NaCl)

Step-by-Step Methodology:

  • Preparation: Dissolve N,N'-dimethylethylenediamine (50 mmol) in anhydrous DCM (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Controlled Addition: Dissolve Boc₂O (10 mmol) in DCM (20 mL). Add this solution dropwise to the diamine solution over a period of 60 minutes using a pressure-equalizing addition funnel.

    • Mechanism:[1][2] The high molar ratio ensures that every Boc₂O molecule encounters a free diamine rather than a mono-Boc intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup (Critical Step):

    • Add water (50 mL) to the reaction mixture.

    • Phase Separation: The excess unreacted diamine is highly water-soluble and will partition into the aqueous phase. The mono-Boc product (more lipophilic) and any di-Boc will remain in the DCM.

    • Wash the organic layer 3x with water to ensure complete removal of the starting diamine.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM with 1% NH₄OH).

  • Yield: Expect 85-90% yield based on Boc₂O.

Protocol B: General Deprotection (TFA Method)

Objective: Remove the Boc group to liberate the second secondary amine.

  • Dissolve the N-Boc substrate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10-20 equiv) or a 1:1 mixture of TFA/DCM.

  • Stir at RT for 1-2 hours (monitor by TLC/LCMS; Boc removal is usually rapid).

  • Concentrate under reduced pressure. Note: The product will be the TFA salt.

Applications in Drug Discovery[5][6][7]

PROTAC Linker Design

N-Boc-N,N'-dimethylethylenediamine is a "privileged structure" for PROTAC linkers.

  • Solubility: The tertiary amines (formed after alkylation) and the ethyl backbone improve physicochemical properties compared to rigid aryl linkers.

  • Permeability: N-methylation reduces hydrogen bond donor count (HBD), often improving membrane permeability.

  • Exit Vector: The diamine provides a linear, flexible chain to connect an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a Target Protein ligand.

Peptidomimetics

In peptide chemistry, this unit serves as a Gly-Gly surrogate or a turn inducer. The N-methyl groups restrict conformational freedom, potentially locking the molecule into a bioactive conformation and protecting the adjacent peptide bonds from proteolytic cleavage.

Handling & Safety (HSE)

Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.[3][4]

  • Skin/Eye Contact: Causes severe skin burns and eye damage.[1][3][5] The free amine is caustic. Always wear neoprene gloves and chemical splash goggles.

  • Inhalation: Vapors are irritating to the respiratory tract. Handle only in a functioning fume hood.

  • Storage: Store in a cool, dry place (2-8°C). Keep container tightly closed to prevent absorption of atmospheric CO₂ (which can form carbamates with the free amine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112257-19-9, N-Boc-N,N'-dimethylethylenediamine. Retrieved from [Link]

  • Krapcho, A. P., & Kuell, C. S. (1990).Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559-2564.
  • Matzuk, M. M., et al. (2020).Small-Molecule PROTACs: Design, Synthesis, and Application. Journal of Medicinal Chemistry. (Contextualizes diamine linkers in PROTACs).

Sources

Methyl (2-(methylamino)ethyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of Methyl (2-(methylamino)ethyl)carbamate .



Executive Summary

Methyl (2-(methylamino)ethyl)carbamate is a bifunctional organic intermediate characterized by a secondary amine and a carbamate ester moiety separated by an ethylene linker. While less ubiquitous than its tert-butyl analog (the Boc-protected diamine), this methyl ester variant represents a critical building block in the synthesis of urea-based peptidomimetics, heterocycles, and carbamate-linked prodrugs. Its specific molecular architecture allows for orthogonal protection strategies, enabling precise sequential functionalization in complex drug discovery workflows.

Physicochemical Characterization

Identity and Formula

The compound is formally derived from


-methylethylenediamine through the selective carbamoylation of the primary amine (or secondary, depending on isomer, though the linear 

-linkage is standard for this nomenclature).
PropertyValueNotes
IUPAC Name Methyl

-[2-(methylamino)ethyl]carbamate
Standard nomenclature
Molecular Formula

Confirmed by elemental count
Molecular Weight 132.16 g/mol Monoisotopic Mass: 132.0899
CAS Registry Not widely listedAnalogous to Boc-variant (CAS 112257-19-9)
Physical State Colorless to pale yellow oilPredicted based on MW and H-bonding
Solubility Soluble in DCM, MeOH, DMSOAmine/Carbamate polarity
pKa (Predicted) ~9.5 (Secondary Amine)Typical for alkyl amines
LogP (Predicted) -0.6 to -0.2Hydrophilic nature
Structural Analysis

The molecule consists of three distinct functional zones:

  • Methyl Carbamate Terminus (

    
    ):  Provides stability against proteolysis compared to simple amides and serves as a masked amine or a hydrogen bond donor/acceptor.
    
  • Ethyl Linker (

    
    ):  A flexible spacer ensuring optimal distance between the carbamate and the amine.
    
  • Secondary Amine Terminus (

    
    ):  A nucleophilic center available for further derivatization (alkylation, acylation).
    

Synthetic Methodology

Note: As this specific methyl ester is often prepared in situ or as a custom intermediate, the following protocol is derived from standard carbamate synthesis principles validated for diamines.

Synthesis Strategy: Selective Carbamoylation

The primary challenge in synthesizing this molecule from


-methylethylenediamine is avoiding bis-carbamoylation. The reaction exploits the steric difference between the primary and secondary amines, or utilizes pH-controlled selectivity.

Reagents:

  • Substrate:

    
    -methylethylenediamine (NMEDA)
    
  • Reagent: Methyl Chloroformate (

    
    ) or Dimethyl Carbonate (DMC)
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    (Schotten-Baumann conditions)
  • Solvent: Dichloromethane (

    
    ) or THF
    

Protocol (Chloroformate Route):

  • Setup: Cool a solution of

    
    -methylethylenediamine (1.0 equiv) in anhydrous DCM to 0°C under 
    
    
    
    .
  • Addition: Add Methyl Chloroformate (0.95 equiv) dropwise over 60 minutes. Crucial: Use a slight deficit of the electrophile to prevent reaction at the more hindered secondary amine.

  • Quench: Stir for 2 hours at 0°C, then quench with saturated

    
    .
    
  • Purification: The secondary amine remains basic. Acidify to pH 3 to extract non-basic impurities, then basify aqueous layer to pH 12 and extract the product into DCM.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the selective synthesis and potential side-reaction pathways.

SynthesisPathway Start N-methylethylenediamine (NMEDA) Intermediate Transition State (Steric Control) Start->Intermediate DCM, 0°C Reagent Methyl Chloroformate (0.95 eq) Reagent->Intermediate Product Methyl (2-(methylamino)ethyl)carbamate (Target) Intermediate->Product Major Pathway (Primary Amine Attack) SideProduct Bis-carbamate (Impurity) Intermediate->SideProduct Minor Pathway (Over-reaction)

Figure 1: Synthetic pathway prioritizing selective carbamoylation of the primary amine.

Analytical Profiling

To validate the identity of synthesized Methyl (2-(methylamino)ethyl)carbamate, the following spectral signatures are diagnostic.

Mass Spectrometry (ESI-MS)
  • Observed Ion

    
    :  133.1 m/z
    
  • Fragmentation Pattern:

    • Loss of Methanol (

      
      , -32 Da): Peak at ~101 m/z.
      
    • Cleavage of Ethyl Linker: Characteristic amine fragments at 44 m/z (

      
      ).
      
Nuclear Magnetic Resonance ( -NMR)

Predicted shifts in


:
  • 
     3.65 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ).
  • 
     3.30 ppm (m, 2H):  Methylene adjacent to carbamate (
    
    
    
    ).
  • 
     2.75 ppm (m, 2H):  Methylene adjacent to amine (
    
    
    
    ).
  • 
     2.45 ppm (s, 3H): 
    
    
    
    -methyl protons (
    
    
    ).
  • 
     5.10 ppm (br s, 1H):  Carbamate 
    
    
    
    .

Applications in Drug Development[5][6]

Linker Chemistry

This molecule serves as a "short" hydrophilic linker. The carbamate bond is stable under physiological conditions but can be cleaved enzymatically (carbamases) or chemically under harsh hydrolysis, making it useful for Pro-drug design .

Fragment-Based Drug Design (FBDD)

The


-methylethylenediamine core is a "privileged scaffold" found in numerous GPCR ligands and kinase inhibitors. The methyl carbamate moiety acts as a bioisostere for amides, offering altered hydrogen bonding vectors and improved metabolic stability against peptidases.
Logical Workflow: Application in Ligand Synthesis

The following diagram depicts how this core unit is utilized to construct larger bioactive molecules.

ApplicationWorkflow Core Methyl (2-(methylamino)ethyl)carbamate (Core Scaffold) Step1 Functionalization of 2° Amine (e.g., Reductive Amination / Acylation) Core->Step1 Reactivity Exploitation Target1 Target A: Urea Derivative (via Isocyanate) Step1->Target1 R-NCO Target2 Target B: Heterocycle (via Cyclization) Step1->Target2 Dieckmann/Aldol

Figure 2: Utilization of the scaffold in divergent synthesis of pharmaceutical targets.

Safety and Handling

  • Hazards: As a secondary amine and carbamate, treat as a potential skin irritant and sensitizer.

  • Storage: Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the secondary amine or hydrolysis of the ester.

  • Disposal: Dispose of as nitrogen-containing organic waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14403871, tert-Butyl methyl(2-(methylamino)ethyl)carbamate (Analogous Structure). Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

An In-depth Technical Guide to Methyl (2-(methylamino)ethyl)carbamate and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Substituted Carbamates

In the intricate world of medicinal chemistry and drug development, substituted carbamates represent a versatile class of compounds with a broad spectrum of biological activities. This guide focuses on Methyl (2-(methylamino)ethyl)carbamate, a molecule of interest for its potential as a building block in the synthesis of more complex pharmacologically active agents. However, it is crucial for researchers to recognize that in practical laboratory applications, this compound is frequently utilized in a protected form, most commonly as tert-Butyl methyl(2-(methylamino)ethyl)carbamate . The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates controlled reactions, making it a more tractable precursor in multi-step syntheses.

This technical guide will provide a comprehensive overview of the chemical identity, properties, and handling of tert-Butyl methyl(2-(methylamino)ethyl)carbamate, the more prevalent surrogate for its unprotected counterpart. We will delve into its structural characteristics, synthesis, and potential applications, offering insights grounded in established chemical principles.

Core Chemical Identifiers and Properties

A precise understanding of a compound's chemical identifiers is fundamental for unambiguous communication and data retrieval in a research setting. For tert-Butyl methyl(2-(methylamino)ethyl)carbamate, the key identifiers are:

IdentifierValue
PubChem CID 14403871[1]
InChIKey DFVRUHANEXOZGT-UHFFFAOYSA-N[1][2][3]
CAS Number 112257-19-9[1][4]
Molecular Formula C9H20N2O2[1][4]
Molecular Weight 188.27 g/mol [1][4]

The structural formula of tert-Butyl methyl(2-(methylamino)ethyl)carbamate is depicted in the following diagram:

Figure 1: Chemical structure of tert-Butyl methyl(2-(methylamino)ethyl)carbamate.

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl methyl(2-(methylamino)ethyl)carbamate typically involves the reaction of N,N'-dimethylethylenediamine with a suitable Boc-protection reagent. This reaction follows the principles of nucleophilic substitution, where the more nucleophilic secondary amine of the diamine attacks the electrophilic carbonyl carbon of the Boc-anhydride or a similar reagent.

Experimental Protocol: Boc-Protection of N,N'-Dimethylethylenediamine
  • Dissolution: Dissolve N,N'-dimethylethylenediamine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.

  • Cooling: Cool the solution to 0°C in an ice bath to control the exothermic nature of the reaction.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc)2O, dissolved in the same solvent, to the cooled solution while stirring. The stoichiometry should be carefully controlled to favor mono-protection.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any unreacted (Boc)2O with a suitable reagent, such as water or a mild acid.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate. Purify the crude product using column chromatography on silica gel to isolate the desired tert-Butyl methyl(2-(methylamino)ethyl)carbamate.

The following diagram illustrates the generalized workflow for the synthesis and purification of this compound:

G cluster_synthesis Synthesis cluster_purification Purification start Dissolve N,N'-Dimethylethylenediamine cool Cool to 0°C start->cool add Add (Boc)2O cool->add react Reaction Monitoring (TLC/LC-MS) add->react quench Quench Reaction react->quench extract Extract and Wash quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify end tert-Butyl methyl(2-(methylamino)ethyl)carbamate purify->end Isolated Product

Figure 2: Generalized workflow for the synthesis and purification of tert-Butyl methyl(2-(methylamino)ethyl)carbamate.

Applications in Research and Drug Discovery

The primary utility of tert-Butyl methyl(2-(methylamino)ethyl)carbamate lies in its role as a versatile intermediate in organic synthesis. The presence of both a protected amine (the carbamate) and a free secondary amine allows for selective functionalization at the secondary amine position. Following this, the Boc-protecting group can be readily removed under acidic conditions to reveal the primary amine, enabling further synthetic transformations.

This differential reactivity is invaluable in the construction of complex molecules, including:

  • Pharmaceutical Scaffolds: As a building block for the synthesis of novel drug candidates.

  • Ligands for Metal Complexes: The diamine backbone can be elaborated to create chelating agents.

  • Probes for Chemical Biology: For the development of molecules to study biological processes.

Toxicological and Safety Profile

As a laboratory chemical, tert-Butyl methyl(2-(methylamino)ethyl)carbamate should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, related carbamates can exhibit varying degrees of toxicity. It is classified as corrosive and requires careful handling to avoid skin and eye contact.[1]

Safety InformationDetails
Primary Hazards Corrosive[1]
GHS Pictograms Corrosion (GHS05)[5]
Hazard Statements H314: Causes severe skin burns and eye damage[5]
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501[5]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2][5]

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

Methyl (2-(methylamino)ethyl)carbamate, and more commonly its tert-Butyl protected form, serves as a valuable molecular tool for researchers in organic synthesis and drug discovery. Its chemical properties, particularly the presence of differentially protected amine functionalities, allow for its strategic incorporation into a wide array of complex molecular architectures. A thorough understanding of its chemical identifiers, synthesis, and safe handling practices is paramount for its effective and responsible use in a research setting.

References

  • PubChem. tert-Butyl methyl(2-(methylamino)ethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Chemchart. tert-butyl methyl[2-(methylamino)ethyl]carbamate (112257-19-9). Chemchart. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-Methylation of Ethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methylation of ethylenediamine derivatives is a pivotal chemical transformation in the synthesis of a vast array of industrially significant compounds, including pharmaceuticals, agrochemicals, and specialized polymers. The degree of methylation on the nitrogen atoms of the ethylenediamine backbone profoundly influences the molecule's physicochemical properties, such as basicity, lipophilicity, and coordinating ability. This, in turn, dictates its biological activity and material characteristics. This comprehensive guide provides an in-depth exploration of the prevalent reaction conditions for the N-methylation of ethylenediamine derivatives. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights to navigate the challenges of selectivity and yield. Detailed, step-by-step protocols for key methylation procedures are provided, alongside comparative data to facilitate methodological selection.

Introduction: The Significance of N-Methylated Ethylenediamine Derivatives

Ethylenediamine and its derivatives are fundamental C2 building blocks in organic synthesis. The introduction of methyl groups onto the nitrogen atoms can lead to a spectrum of valuable molecules, from mono- and di-methylated to tri- and the fully tetra-methylated products. Controlling the degree and regioselectivity of N-methylation is a paramount challenge for synthetic chemists.[1] For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) is a widely used bidentate tertiary amine ligand that can activate organometallic reagents and catalyze polymerization reactions.[2][3] On the other hand, partially methylated derivatives such as N,N'-dimethylethylenediamine and N,N,N'-trimethylethylenediamine serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4]

The choice of methylating agent, catalyst, solvent, and reaction conditions dictates the outcome of the methylation process, influencing not only the degree of methylation but also the potential for side reactions. This guide will explore several robust methodologies for the N-methylation of ethylenediamine derivatives.

Key Methodologies for N-Methylation

Several established methods are employed for the N-methylation of amines, each with its own set of advantages and limitations. The most common strategies for ethylenediamine derivatives include reductive amination, the Eschweiler-Clarke reaction, and the use of classical alkylating agents.

Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds. In the context of N-methylation, this typically involves the reaction of the amine with formaldehyde (or its trimer, paraformaldehyde) to form an imine or aminal intermediate, which is then reduced in situ by a suitable reducing agent.

Mechanism of Reductive Amination for N-Methylation:

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Amine R-NH2 Imine R-N=CH2 Amine->Imine Condensation Formaldehyde CH2O Iminium [R-NH=CH2]+ Imine->Iminium Protonation MethylatedAmine R-NHCH3 Iminium->MethylatedAmine Hydride Attack ReducingAgent [H]-

Caption: Reductive amination workflow for N-methylation.

A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, iron-catalyzed reductive amination using paraformaldehyde has been demonstrated for the synthesis of N-methylamines.[5]

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[6][7] A key advantage of this reaction is that it typically proceeds to the tertiary amine stage without the formation of quaternary ammonium salts.[6][8] The formic acid serves as the reducing agent in this process.

Mechanism of the Eschweiler-Clarke Reaction:

G Amine R2NH Iminium [R2N=CH2]+ Amine->Iminium + CH2O, - H2O Formaldehyde CH2O MethylatedAmine R2NCH3 Iminium->MethylatedAmine + HCOOH, - H+ FormicAcid HCOOH CO2 CO2 FormicAcid->CO2 Oxidation

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[6] For primary amines like ethylenediamine, the reaction will proceed to install methyl groups on both nitrogen atoms, ultimately leading to the permethylated product, TMEDA, when sufficient reagents are used.

Alkylation with Methyl Halides and Sulfates

Direct alkylation using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is another common approach. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Challenges: A significant drawback of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents like methyl iodide.[8] Controlling the stoichiometry and reaction conditions is crucial to achieve the desired degree of methylation.

Comparative Overview of N-Methylation Methods

The selection of an appropriate N-methylation strategy depends on several factors, including the desired product, the scale of the reaction, and the available reagents and equipment. The following table provides a comparative summary of the methods discussed.

MethodMethylating Agent(s)Typical Reducing Agent/CatalystKey AdvantagesKey Disadvantages
Reductive Amination Formaldehyde/ParaformaldehydeNaBH₄, NaBH₃CN, H₂/CatalystHigh yields, good functional group tolerance, milder conditions possible.[9]Requires a stoichiometric reducing agent, potential for side reactions.
Eschweiler-Clarke Formaldehyde, Formic AcidFormic AcidAvoids quaternary ammonium salt formation, often high yielding.[6][8][10]Requires elevated temperatures, excess reagents, and can have a strong odor.
Direct Alkylation Methyl Iodide, Dimethyl SulfateBase (e.g., NaHCO₃, K₂CO₃)Simple procedure, readily available reagents.Risk of over-alkylation to quaternary salts, toxicity of reagents.[8][11]
"Green" Methylation CO₂, MethanolVarious catalysts (e.g., Ru, Ni)Utilizes sustainable C1 sources, environmentally benign.[12]Often requires specialized catalysts and reaction conditions (e.g., high pressure).

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of specific N-methylated ethylenediamine derivatives.

Protocol 1: Synthesis of N,N,N',N'-Tetramethylethylenediamine (TMEDA) via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the permethylation of amines.

Materials:

  • Ethylenediamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, charge a round-bottom flask with ethylenediamine.

  • With vigorous stirring, slowly add an excess of formic acid, followed by the slow addition of an excess of aqueous formaldehyde. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >12. This step should be performed in an ice bath as it is highly exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude TMEDA can be purified by fractional distillation to yield a colorless liquid.

Protocol 2: Synthesis of N,N'-Dimethylethylenediamine

This protocol provides a general approach for the di-methylation of ethylenediamine.

Materials:

  • Ethylenediamine

  • A suitable methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • A suitable base (e.g., potassium carbonate or sodium bicarbonate)

  • A suitable solvent (e.g., acetonitrile or acetone)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred solution of ethylenediamine in the chosen solvent, add the base.

  • Slowly add a stoichiometric amount (2 equivalents) of the methylating agent to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation or column chromatography to yield N,N'-dimethylethylenediamine.

Protocol 3: Synthesis of N,N,N'-Trimethylethylenediamine

The synthesis of unsymmetrically substituted derivatives like N,N,N'-trimethylethylenediamine often requires a multi-step approach. One common strategy involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine.[13][14]

Materials:

  • N,N-dimethylamino chloroethane hydrochloride

  • Aqueous solution of methylamine

  • Inorganic base (e.g., NaOH)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • In a reaction vessel, dissolve N,N-dimethylamino chloroethane hydrochloride in an aqueous solution of methylamine.

  • Allow the reaction to proceed, monitoring for the consumption of the starting materials. The reaction temperature and time will depend on the specific conditions and may range from 0-40 °C for 2-6 hours.[14]

  • After the reaction is complete, add a solution of an inorganic base (e.g., NaOH) to the reaction mixture to liberate the free amine.

  • Separate the organic phase from the aqueous phase.

  • The crude N,N,N'-trimethylethylenediamine in the organic phase can be purified by rectification (fractional distillation).

Safety and Handling Considerations

  • Ethylenediamine and its derivatives: These compounds are corrosive and can cause severe skin burns and eye damage. They are also respiratory irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylating agents: Methyl iodide and dimethyl sulfate are highly toxic and carcinogenic.[15] Extreme caution must be exercised when handling these reagents. All manipulations should be performed in a fume hood, and appropriate gloves should be worn.

  • Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory sensitizer. Handle in a well-ventilated area.

  • Formic acid: Formic acid is corrosive and can cause severe burns. Handle with care.

  • Exothermic reactions: Many of the described reactions are exothermic. Proper cooling and slow addition of reagents are essential to control the reaction temperature and prevent runaways.

Conclusion

The N-methylation of ethylenediamine derivatives is a versatile and powerful tool in synthetic organic chemistry. The choice of methodology—be it reductive amination, the Eschweiler-Clarke reaction, or direct alkylation—should be guided by the desired product, the scale of the reaction, and safety considerations. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively synthesize a wide range of N-methylated ethylenediamine derivatives for various applications. The development of greener methylation methods using sustainable C1 sources like CO₂ and methanol is an active area of research that promises more environmentally friendly synthetic routes in the future.[16]

References

  • PrepChem.com. Synthesis of N-Boc-N,N'-dimethylethylene diamine. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Organic Syntheses. (2010). Org. Synth. 2010, 87, 231. [Link]

  • Google Patents.
  • Google Patents. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
  • Google Patents.
  • Wikipedia. Tetramethylethylenediamine. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

  • Liu, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5143. [Link]

  • Wang, M., et al. (2025). Sulfurized Re-Ir clusters on a carbon black support were demonstrated to be highly active catalysts for the quadruple N-methylation of ethylenediamine (EDA) with CO2 and H2 to yield N,N,N',N'- tetramethylethylenediamine (TetraM-EDA). Green Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents.
  • ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the.... [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Google Patents. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine.
  • PubMed. An efficient and practical N-methylation of amino acid derivatives. [Link]

  • RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]

  • Google Patents. CN103012156A - Preparation method of N,N-diethylethylenediamine.
  • ChemRxiv. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

  • RSC Publishing. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]

  • RSC Publishing. Selective N-monomethylation of primary amines. [Link]

  • Google Patents.
  • ResearchGate. Selective mono‐N‐methylation of various substituted diamines using.... [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

  • PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • Current Organic Chemistry. N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. [Link]

  • Google Patents.
  • Google Patents.
  • RSC Publishing. Selective monomethylation of primary amines with simple electrophiles. [Link]

  • N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. [Link]

  • Google Patents.
  • PubMed. [Synthesis of N,N'-dialkyl Derivatives of Ethylenediamine and trimethylenediamine-1,3]. [Link]

  • PMC. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. [Link]

  • ResearchGate. I want to purify PAMAM polymer with ethylene diamine impurity?. [Link]

  • Google Patents.

Sources

Methyl (2-(methylamino)ethyl)carbamate in peptide synthesis linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl (2-(methylamino)ethyl)carbamate Motifs in Self-Immolative Peptide Linkers

Executive Summary

Methyl (2-(methylamino)ethyl)carbamate represents a core structural motif utilized in cyclization-based self-immolative linkers . Unlike standard hydrolysis-based release systems (e.g., esters), this motif relies on a rapid, kinetically defined intramolecular nucleophilic attack by a secondary amine on a carbamate carbonyl. This mechanism drives the formation of a thermodynamically stable cyclic urea (N,N'-dimethylimidazolidinone), forcing the expulsion of the payload (the alkoxy portion of the carbamate).

This guide details the design, synthesis, and validation of linkers based on this motif. It is specifically engineered for researchers developing Peptide-Drug Conjugates (PDCs) where rapid, traceless release of hydroxyl- or amine-containing payloads is required upon protease triggering.

Mechanism of Action: The "Trimethyl Lock" Analog

The utility of Methyl (2-(methylamino)ethyl)carbamate lies in its ability to act as a spacer that translates a cleavage event (e.g., enzymatic proteolysis) into a chemical release event.

The Pathway
  • Stable State: The secondary amine of the ethylenediamine backbone is acylated by a peptide trigger (e.g., Val-Cit-PABC or a specific protease substrate). The amide bond reduces the nucleophilicity of the nitrogen, preventing cyclization.

  • Triggering: A protease (e.g., Cathepsin B)[1] cleaves the peptide amide bond, unmasking the secondary amine.

  • Cyclization (The Driver): The liberated secondary amine (

    
    ) attacks the carbamate carbonyl. The N-methyl groups favor the cis-conformation required for cyclization (Thorpe-Ingold effect analog).
    
  • Release: The tetrahedral intermediate collapses, expelling the payload (as an alcohol or amine) and forming the inert N,N'-dimethylimidazolidinone byproduct.

Figure 1: Mechanism of cyclization-based payload release. The secondary amine, once freed, attacks the carbamate to form a cyclic urea, expelling the drug.

Chemical Properties & Handling

PropertySpecificationRelevance
Core Motif N,N'-DimethylethylenediamineEssential for cyclization kinetics (

mins to hours).
Protecting Group Boc (tert-butyloxycarbonyl)Standard precursor form: tert-Butyl methyl(2-(methylamino)ethyl)carbamate.
Stability High (in amide form)Stable in plasma (pH 7.4) when amine is acylated.
Solubility Moderate to HighN-methylation improves solubility in organic solvents (DCM, DMF) compared to non-methylated analogs.
Reactivity Nucleophilic (Secondary Amine)Requires forcing conditions or activated esters for coupling due to steric hindrance of the methyl group.

Critical Handling Note: The free amine form of this molecule (Methyl (2-(methylamino)ethyl)carbamate) is unstable over time as it will auto-cyclize to release methanol (or the attached payload). Always store as the acylated precursor (e.g., Boc-protected or Peptide-conjugated).

Protocol: Synthesis of a Linker-Payload Construct

This protocol describes the synthesis of a PDC linker using tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS 112257-19-9) as the starting building block.

Materials
  • Reagent A: tert-Butyl methyl(2-(methylamino)ethyl)carbamate (1.0 equiv).[2]

  • Reagent B: 4-Nitrophenyl chloroformate (1.1 equiv).

  • Payload: Drug containing a hydroxyl or amine group (e.g., Paclitaxel, Doxorubicin model).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology

Phase 1: Activation of the Linker (Carbonate Formation)

  • Dissolution: Dissolve tert-butyl methyl(2-(methylamino)ethyl)carbamate (Reagent A) in anhydrous DCM (0.1 M) under nitrogen.

  • Activation: Cool to 0°C. Add DIPEA (1.5 equiv) followed by dropwise addition of 4-nitrophenyl chloroformate (1.1 equiv) dissolved in DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LCMS for disappearance of starting amine.

  • Workup: Wash with 1M NaHSO

    
    , brine, dry over MgSO
    
    
    
    , and concentrate. Result: N-Boc-N,N'-dimethyl-ethylenediamine-p-nitrophenyl carbamate.

Phase 2: Coupling to Payload (Payload-Linker Assembly)

  • Coupling: Dissolve the Payload (1.0 equiv) and the Activated Linker from Phase 1 (1.2 equiv) in anhydrous DMF.

  • Catalysis: Add HOBt (0.5 equiv) and DIPEA (2.0 equiv). Note: For sterically hindered payloads, add DMAP (0.1 equiv).

  • Incubation: Stir at RT for 12–24 hours. The p-nitrophenol leaving group confirms reaction progress (yellow color in basic solution).

  • Purification: Purify the Boc-Linker-Payload via Flash Chromatography or Prep-HPLC.

Phase 3: Deprotection & Peptide Conjugation

  • Boc Removal: Treat the construct with 20% TFA in DCM (or 4M HCl in Dioxane) for 30 minutes.

  • Concentration: Evaporate solvents immediately and keep the temperature < 30°C. The resulting salt (TFA/HCl) is stable, but the free base is reactive.

  • Peptide Coupling: React the deprotected linker-payload (amine salt) with the C-terminus of your targeting peptide (e.g., Fmoc-Val-Cit-OH) using HATU/HOAt and DIPEA in DMF.

    • Critical: Ensure pH is 8.0–8.5 for efficient coupling of the secondary amine.

Quality Control & Self-Validation

To ensure the linker is functional and not just a passive spacer, you must validate the Cyclization Kinetics .

Assay: pH-Dependent Stability Test

  • Objective: Confirm that the linker releases the payload only when the amine is free (simulating protease cleavage).

  • Method:

    • Synthesize a model compound: H-MeN-CH

      
      CH
      
      
      
      -N(Me)-CO-O-Benzyl
      (Benzyl acts as a UV-active dummy payload).
    • Incubate in Phosphate Buffer (PBS) at pH 7.4, 37°C.

    • Monitor via HPLC at 254 nm.

    • Expectation: You should observe the disappearance of the linear precursor and the appearance of Benzyl Alcohol and N,N'-dimethylimidazolidinone.

    • Control: Perform the same assay with the Acylated version (e.g., Acetyl-MeN...). It must remain stable (>95% intact after 24h).

Data Interpretation Table:

Compound StatepH 7.4 Stability (

)
ObservationConclusion
Acylated (Prodrug) > 48 HoursNo ReleaseLinker is stable in circulation.
Free Amine (Triggered) 10 – 60 MinutesRapid ReleaseCyclization is driving release efficiently.
Acidic pH (pH 4.0) > 24 HoursSlow/No ReleaseProtonation of amine (

) blocks nucleophilic attack.

Troubleshooting & Optimization

  • Issue: Slow Coupling to Peptide.

    • Cause: The secondary amine (

      
      ) is sterically hindered.
      
    • Solution: Use HATU or PyAOP as coupling agents. Avoid HBTU. Perform double coupling if necessary.

  • Issue: Premature Release during Synthesis.

    • Cause: Accidental deprotection of the amine while the carbamate is already formed.

    • Solution: Always keep the amine acylated (Boc or Peptide) until the final step. If the payload is sensitive to acid (Boc removal conditions), use an Alloc protecting group for the amine (removable with Pd(PPh

      
      )
      
      
      
      ).
  • Issue: Aggregation.

    • Cause: The hydrophobic nature of the linker.

    • Solution: Introduce a PEG spacer between the peptide and the linker (e.g., Peptide-PEG

      
      -Linker-Payload).
      

References

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Bioconjugate Chemistry. (2023). Detailed analysis of diamine-based self-immolative linkers and release kinetics.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Comprehensive review of carbamate stability and cyclization mechanisms.

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. (2024). Discusses base-labile and cyclization-cleavable linkers in peptide synthesis.

  • tert-Butyl methyl(2-(methylamino)ethyl)carbamate Substance Record. PubChem. (2025).[2] Chemical structure and physical property data for the linker precursor.

Sources

Application Note: Controlled Acidolytic Deprotection of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the deprotection of tert-butyl methyl(2-(methylamino)ethyl)carbamate (Mono-Boc-DMEDA) to yield


-dimethylethylenediamine (DMEDA) .

While standard Boc removal is often trivial, this specific substrate presents a critical physicochemical challenge: Product Volatility . The resulting free base, DMEDA, is a low-molecular-weight liquid (bp ~119°C) with significant water solubility. Standard workups involving aqueous extraction and rotary evaporation frequently result in massive yield loss due to co-evaporation of the product.

This protocol prioritizes the isolation of the dihydrochloride salt to ensure quantitative recovery, storage stability, and precise stoichiometry for downstream applications (e.g., as a ligand in Cu-catalyzed cross-couplings).

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate
  • Starting Material: tert-butyl methyl(2-(methylamino)ethyl)carbamate

  • Target Product:

    
    -dimethylethylenediamine (DMEDA)[1][2]
    
  • Key Application: DMEDA is a privileged ligand for Cu(I)-catalyzed amidation (Goldberg reaction) and C-N coupling, stabilizing the active catalytic species.

Reaction Mechanism

The deprotection follows an acid-catalyzed elimination pathway (


-like). The tert-butyl carbocation is cleaved, releasing isobutylene and carbon dioxide.

BocDeprotection SM N-Boc-DMEDA (Starting Material) Inter1 Protonated Carbamate SM->Inter1 + H+ H_Ion H+ (Acid) H_Ion->Inter1 TS Fragmentation (- Isobutylene) Inter1->TS CarbAcid Carbamic Acid Intermediate TS->CarbAcid Prod DMEDA (Amine Salt) CarbAcid->Prod - CO2 Gas CO2 (Gas) CarbAcid->Gas

Figure 1: Acid-catalyzed cleavage mechanism of the Boc group.[3] Note that the carbamic acid intermediate is unstable and spontaneously decarboxylates.[4]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Acid Source 4M HCl in DioxanePrecludes water; precipitates product directly as salt.
Solvent 1,4-Dioxane or Et₂OLow polarity promotes crystallization of the salt.
Temperature 0°C

23°C
Controls exotherm and gas evolution rate.
Stoichiometry 5–10 equiv. AcidExcess ensures complete protonation of both amines.
Atmosphere Nitrogen/ArgonPrevents moisture absorption (salt is hygroscopic).

Experimental Protocols

Protocol A: Isolation as Dihydrochloride Salt (Recommended)

Best for: Storage, high yield, and use as a solid reagent.

Materials:

  • Starting Material (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (Commercial or freshly prepared)

  • Diethyl ether (anhydrous) or MTBE

Step-by-Step:

  • Dissolution: Dissolve the Boc-protected amine in a minimal volume of dry 1,4-dioxane (approx. 2 mL per mmol) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4M HCl in dioxane (5–10 equiv) dropwise.

    • Observation: Gas evolution (CO₂/Isobutylene) will occur.[5] A white precipitate may begin to form immediately.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check consumption of SM by TLC (stain with Ninhydrin; SM is less polar than product).

  • Precipitation: Dilute the reaction mixture with anhydrous diethyl ether (approx. 3x reaction volume) to force complete precipitation of the salt.

  • Filtration: Filter the white solid under an inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic.

  • Washing: Wash the filter cake with cold diethyl ether (2x).

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

    • Result:

      
      -dimethylethylenediamine 
      
      
      
      2HCl. White hygroscopic solid.
Protocol B: TFA Deprotection (Solution Phase)

Best for: Immediate use in the next step without isolation.

Materials:

  • Trifluoroacetic Acid (TFA)[6][7][8]

  • Dichloromethane (DCM)[7]

Step-by-Step:

  • Dissolution: Dissolve SM in DCM (0.1 M concentration).

  • Acid Addition: Add TFA (20% v/v final concentration).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup (CRITICAL):

    • Do NOT simply rotary evaporate if you need the free base; you will lose the product.

    • Option 1 (TFA Salt): Evaporate solvent/TFA to dryness to yield the bis-TFA salt (viscous oil/gum). Use directly.

    • Option 2 (Free Base Solution): Carefully neutralize with solid

      
       or basic resin in situ. Filter and use the DCM solution directly in the next step.
      

Workflow Decision Tree

The following logic ensures you choose the correct path to avoid yield loss due to volatility.

WorkupLogic Start Deprotection Complete Q1 Is the product needed as a solid or liquid? Start->Q1 Solid Solid (Salt Form) Q1->Solid Storage/Stability Liquid Free Base (Liquid) Q1->Liquid Immediate Reaction PathA Protocol A (HCl/Dioxane) Solid->PathA PathB Protocol B (TFA/DCM) Liquid->PathB Action1 Filter Precipitate (Yields 2HCl Salt) PathA->Action1 Warn CRITICAL WARNING: Free base bp ~119°C. Do not rotovap to dryness! PathB->Warn Action2 Neutralize in situ Use solution directly Warn->Action2

Figure 2: Decision matrix for workup strategy. Note the high risk of product loss in the "Free Base" pathway.

Troubleshooting & Quality Control

ObservationRoot CauseRemediation
Low Yield (Free Base) Product evaporation.Switch to Protocol A (HCl salt). Do not apply high vacuum to the free base.
Sticky Gum (HCl method) Incomplete precipitation.Add more Et₂O and scratch the flask walls to induce crystallization. Sonicate.
Incomplete Cleavage Acid consumed by amine.Ensure at least 3-4 equivalents of acid are used (2 for the amines, 1+ for catalysis).
NMR: Extra peaks

-Butyl cation trapping.
While rare for this substrate, if

-butyl adducts form, add triethylsilane (TES) as a scavenger (5%) to the reaction.

Validation Data (Typical):

  • 1H NMR (D₂O, HCl salt):

    
     3.45 (s, 4H, 
    
    
    
    ), 2.78 (s, 6H,
    
    
    ).
  • Appearance: White crystalline solid (HCl salt).

Safety Information

  • Corrosivity: TFA and 4M HCl are highly corrosive. Wear acid-resistant gloves.

  • Pressure: The reaction generates CO₂ and Isobutylene gas. Do not seal the reaction vessel tightly; use a bubbler or a needle vent.

  • Toxicity: DMEDA (free base) is corrosive and has a strong amine odor. Handle in a fume hood.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.

  • Common Organic Chemistry . (2023). Boc Deprotection Mechanism and Protocols.

  • BenchChem Application Notes . (2025). Protocol for the Deprotection of N-Boc-N'-methylethylenediamine.

  • Sigma-Aldrich Technical Library . N,N′-Dimethylethylenediamine Properties and Handling.

  • Organic Syntheses . General Procedures for Boc Removal.

Sources

Troubleshooting & Optimization

Purification methods for Methyl (2-(methylamino)ethyl)carbamate oil

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of Methyl (2-(methylamino)ethyl)carbamate , a critical intermediate often plagued by stability issues and physicochemical anomalies.

Topic: Purification, Handling, and Troubleshooting Content ID: TS-MEC-004 Status: Active Audience: Medicinal Chemists, Process Engineers

Executive Summary & Compound Profile

Methyl (2-(methylamino)ethyl)carbamate is a bifunctional building block containing a basic secondary amine and a reactive carbamate moiety. While theoretically simple, its purification is complicated by two factors: amphiphilicity (high water solubility) and thermal instability (propensity for intramolecular cyclization).

PropertyValue / Characteristic
State Viscous Colorless to Pale Yellow Oil
Boiling Point >120°C (High Vacuum required)
Solubility Miscible in water, DCM, MeOH; Poor in Hexanes
Key Risk Cyclization: Heating >80°C promotes formation of 1-methylimidazolidin-2-one.
Storage < -20°C, under Argon (Amine absorbs

)

Critical Troubleshooting (FAQs)

Q1: Why does my product decompose during distillation?

Diagnosis: Thermal Cyclization. The structure of your compound contains a nucleophilic secondary amine separated by two carbons from an electrophilic carbamate carbonyl. Upon heating (typically >100°C), the amine attacks the carbonyl, expelling methanol and forming a stable cyclic urea (1-methylimidazolidin-2-one).

Solution:

  • Avoid Distillation if possible. Use acid-base extraction or salt formation (see Protocol A).[1]

  • If Distillation is Mandatory: Use a Kugelrohr apparatus. Maintain vacuum <0.5 mbar and keep the bath temperature below 90°C. If it doesn't distill, do not increase heat; the pot residue is likely the cyclic urea.

Q2: I lost my product during the aqueous workup. Where is it?

Diagnosis: "The Amphiphilic Trap." The secondary amine renders the molecule highly polar. At neutral or slightly basic pH (pH 7–9), the free base is still significantly water-soluble due to hydrogen bonding, leading to poor recovery in organic solvents like Ethyl Acetate or Ether.

Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (

    
    ) rather than Ethers.
    
  • pH Control: Ensure the aqueous phase is at pH > 12 during the final extraction to suppress ionization completely.

Q3: The oil is yellow/brown. How do I remove the color?

Diagnosis: Oxidation of the secondary amine. Amines oxidize in air to form colored N-oxides or imine impurities.

Solution:

  • Activated Charcoal: Dissolve the oil in MeOH, treat with activated charcoal for 30 mins, filter through Celite.

  • Salt Formation: Convert the oil to a solid HCl or Oxalate salt. Impurities often remain in the mother liquor, yielding a white solid product (See Protocol B).

Detailed Purification Protocols

Protocol A: The "Cold" Acid-Base Extraction (Recommended)

Best for: Removing non-basic impurities without thermal stress.

  • Dissolution: Dissolve crude reaction mixture in DCM (10 mL/g).

  • Acid Wash (Target Extraction):

    • Extract the organic layer with 1M HCl (3 x Vol).

    • Mechanism:[2][3][4][5] The amine protonates (

      
      ), becoming water-soluble. Non-basic impurities (bis-carbamates, starting materials) stay in the DCM.
      
    • Discard the DCM layer (after checking by TLC).

  • Basification (Critical Step):

    • Cool the aqueous acidic layer to 0°C (Ice bath).

    • Slowly add 4M NaOH or

      
        until pH > 12 .
      
    • Note: Keep cold to prevent hydrolysis of the carbamate ester.

  • Recovery:

    • Saturate the aqueous solution with solid NaCl.

    • Extract with DCM (4 x Vol). Do not use Ether.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at <30°C .
    
Protocol B: Purification via Salt Formation

Best for: Long-term storage and high purity (>98%).

  • Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.0 equivalent of HCl (4M in Dioxane) dropwise.

    • Observation: A white precipitate should form.[6] If oiling occurs, add diethyl ether until turbid and scratch the flask.

  • Filter the solid under Argon.

  • Wash with cold Ether/Hexanes (1:1).

  • Result: The Hydrochloride salt is a stable solid, resistant to oxidation and cyclization.

Mechanistic Visualization

Diagram 1: The Thermal Cyclization Trap

This diagram illustrates why distillation often fails. The "Internal Attack" pathway is thermodynamically driven by the formation of the stable 5-membered ring.

Cyclization Target Target Molecule (Secondary Amine) Heat Heat (>90°C) Target->Heat Distillation TS Transition State (Internal Nucleophilic Attack) Heat->TS Activation Product Impurity: Cyclic Urea (1-methylimidazolidin-2-one) TS->Product Cyclization Byproduct Methanol (Leaving Group) TS->Byproduct Elimination

Caption: Thermal degradation pathway. The secondary amine attacks the carbamate carbonyl, expelling methanol to form a cyclic urea.

Diagram 2: Acid-Base Purification Logic

A decision tree for the "Cold" extraction protocol to ensure maximum recovery.

Extraction Crude Crude Mixture (DCM Solution) AcidWash Add 1M HCl Crude->AcidWash Layers1 Phase Separation AcidWash->Layers1 OrgLayer1 Organic Layer (Neutral Impurities) Layers1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Target) Layers1->AqLayer1 Keep Basify Basify to pH > 12 (Cold 4M NaOH) AqLayer1->Basify Extract Extract with DCM (+ NaCl Saturation) Basify->Extract FinalOrg Final Organic Layer (Pure Target) Extract->FinalOrg Dry & Evaporate FinalAq Aqueous Waste Extract->FinalAq Discard

Caption: Flowchart for the isolation of the basic amine target from neutral impurities using pH manipulation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[7][8] (Detailed mechanisms on carbamate stability and cleavage).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann. (Standard protocols for amine purification and salt formation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic grounding for intramolecular cyclization of 1,2-diamines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl carbamate. (General physicochemical data on carbamate esters).

Sources

Technical Support Center: Methyl (2-(methylamino)ethyl)carbamate Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of Methyl (2-(methylamino)ethyl)carbamate in acidic environments.

Topic: Stability & Degradation Kinetics in Acidic Media Document ID: TSC-2024-MEC-01 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1]

Executive Summary: The "Acid-Stability Paradox"[1]

Methyl (2-(methylamino)ethyl)carbamate presents a classic case of pH-dependent divergent reactivity .[1]

  • In Strong Acid (pH < 2): The compound is highly stable .[1][2] The terminal secondary amine protonates immediately (

    
    ), forming a cationic ammonium species.[1] This positive charge electrostatically repels hydronium ions, protecting the carbamate from acid-catalyzed hydrolysis.[1]
    
  • In Weak Acid/Neutral Conditions (pH 6–8): The compound is highly unstable .[1][2] As the pH approaches the amine’s

    
    , a significant fraction of the amine becomes unprotonated (nucleophilic).[1] This triggers a rapid intramolecular cyclization to form a cyclic urea, ejecting methanol.[1]
    

The Critical Warning: Most degradation does not occur during the acidic experiment, but during the neutralization/workup phase.

Mechanistic Pathways (The "Why")

To troubleshoot effectively, you must visualize the competing pathways.[1] The molecule chooses a path based strictly on proton availability.[1]

Degradation Pathway Diagram[1]

G cluster_legend Condition Logic Start Methyl (2-(methylamino)ethyl)carbamate (Neutral Form) Acid_Pot Protonated Ammonium Species (pH < 2) STABLE STORAGE Start->Acid_Pot + H+ (Fast) Cyclic 1-methylimidazolidin-2-one (Cyclic Urea Byproduct) Start->Cyclic Intramolecular Cyclization (pH 7-9, Fast) Acid_Pot->Start Neutralization (Workup) Hydrolysis Diamine + CO2 + Methanol (Full Hydrolysis) Acid_Pot->Hydrolysis Extreme Acid (6M HCl) + Heat (Very Slow) key Acid protects the molecule by removing the nucleophile (the amine lone pair).

Figure 1: The stability bifurcation.[1] Acidic conditions (green) trap the molecule in a stable salt form.[1] Neutralization (yellow path) restores the nucleophile, triggering rapid cyclization (red) rather than isolating the free base.[1]

Troubleshooting Guide

Use this matrix to diagnose unexpected results during synthesis or analysis.

SymptomLikely Root CauseThe MechanismCorrective Action
Mass Spec shows [M-32] peak Cyclization Loss of Methanol (

, MW 32) via intramolecular attack.[1]
Do not neutralize to pH > 7. Keep workup acidic or use rapid extraction at cold temperatures (

).
Product disappears during LC-MS Column pH Mismatch Standard basic mobile phases (ammonium bicarbonate, pH 10) trigger on-column cyclization.[1]Switch to Acidic Mobile Phase. Use 0.1% Formic Acid or TFA (pH ~2-3) to keep the amine protonated during analysis.[1]
Low Yield after Acid Deprotection Workup Degradation The methyl carbamate survived the acid, but cyclized when you added

to quench.
Skip the aqueous quench. Evaporate acid directly (lyophilize) to isolate the stable hydrochloride salt.[1]
Insoluble white solid forms Cyclic Urea Precipitate The cyclic byproduct (1-methylimidazolidin-2-one) is highly polar and crystalline.[1]Check NMR for symmetric urea signals.[1] This process is irreversible.[1]

Experimental Protocols

Protocol A: Safe Handling in Acidic Media (Stability Check)

Use this protocol to verify if your specific acidic conditions are safe.[1][2]

  • Preparation: Dissolve 10 mg of analyte in 1 mL of the target acidic solvent (e.g., 1M HCl or 50% TFA).[1][2]

  • Incubation: Hold at required temperature (e.g., RT or

    
    ).
    
  • Sampling (CRITICAL):

    • Take 50

      
       aliquot.[1]
      
    • DO NOT dilute with water/bicarbonate.[1]

    • Dilute directly into Acetonitrile + 0.1% Formic Acid .

    • Why? This freezes the equilibrium by keeping the pH low and removing water.[1]

  • Analysis: Inject immediately onto HPLC/LC-MS using an acidic gradient (Water/ACN + 0.1% Formic Acid).

Protocol B: Isolation of the Hydrochloride Salt

Recommended storage form.[1]

  • Perform reaction in acidic media (e.g., HCl/Dioxane).[1][2]

  • Evaporation: Remove solvent under reduced pressure at

    
    .
    
  • Chase: Add dry diethyl ether or toluene and re-evaporate to remove trace acid (azeotrope).

  • Result: The residue is the dihydrochloride salt.[1]

  • Storage: Store under Argon at

    
    . Do not convert to free base for storage. 
    

Frequently Asked Questions (FAQs)

Q1: Can I use this molecule as a linker in a PROTAC synthesis involving basic coupling conditions? A: Use extreme caution. If you must use basic conditions (e.g., amide coupling), use a non-nucleophilic base (DIPEA) and keep the reaction time short.[1] If possible, use the Boc-protected analog (tert-butyl methyl(2-(methylamino)ethyl)carbamate) for coupling, then deprotect the Boc group at the very end.[1] The methyl carbamate is too prone to cyclization when the amine is free.[1][2]

Q2: Why is the Methyl Carbamate more stable than a Boc group in acid? A: Sterics and electronics.[1] The tert-butyl cation (from Boc cleavage) is stable and leaves easily via an


-like mechanism.[1] The methyl cation is highly unstable.[1] Therefore, methyl carbamates require harsh hydrolysis (

mechanism) which is slow at room temperature, whereas Boc cleavage is fast.[1]

Q3: Is the cyclization reversible? A: Practically, no . The formation of the 5-membered cyclic urea is thermodynamically driven by the formation of a stable amide-like bond and the entropy gain of releasing methanol.[1] Once formed, you would need extreme conditions (boiling 6M HCl or NaOH) to reopen the ring, which would likely destroy the rest of your molecule.[1][2]

References

  • Mechanism of Carbamate Hydrolysis

    • Armstrong, V. C., Farlow, D. W., & Moodie, R. B. (1968).[1][3] The hydrolysis of amides, esters, and related compounds in acid solution.[3][4] Part I. Amides, carbamates, and ureas.[1][3][5][6] Journal of the Chemical Society B.[1][3][4]

  • Intramolecular Cyclization of Diamines

    • Batey, R. A., et al. (2025).[1] Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products.[1][5] The Journal of Organic Chemistry.[1][5] (Demonstrates the cyclization propensity of amino-ethyl systems).

    • [1]

  • General Stability of Methyl Carbamates

    • Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. (Standard text confirming Methyl Carbamate stability requires strong acid/base for cleavage compared to Boc).[1][2]

    • [1]

Sources

Technical Support Center: Handling Methyl (2-(methylamino)ethyl)carbamate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility, Stability, and Handling of Small Molecule Amine-Carbamate Linkers

Executive Summary: The "Salt Paradox"

From the desk of Dr. Aris Thorne, Senior Application Scientist:

You are likely working with Methyl (2-(methylamino)ethyl)carbamate (and its salts) as a linker or intermediate in PROTAC or peptidomimetic synthesis.

This molecule presents a classic "Salt Paradox":

  • The Free Base is likely an oil or low-melting solid with poor water solubility and high susceptibility to oxidation.

  • The Salt (e.g., HCl) solves the water solubility issue but introduces hygroscopicity (absorbing water from air until it dissolves itself) and deliquescence .

Furthermore, this specific backbone (an ethylenediamine derivative) carries a hidden "time-bomb": Intramolecular Cyclization . If mishandled, your solubility issue is actually a degradation issue.

This guide addresses these specific failure modes.

Critical Warning: The "Fake" Solubility Issue (Cyclization)

Before troubleshooting solubility, you must rule out chemical degradation.

The Trap: Users often heat the salt in water or base to encourage dissolution. For this specific molecule, heat and basic pH trigger the nucleophilic attack of the methylamine nitrogen onto the carbamate carbonyl. This expels methanol and forms 1-methyl-2-imidazolidinone , which is a stable, cyclic urea with completely different solubility properties.

Mechanism of Failure

Cyclization Start Methyl (2-(methylamino)ethyl)carbamate (Linear Linker) Condition Trigger: Heat (>40°C) OR pH > 8 Start->Condition Intermediate Intramolecular Nucleophilic Attack Condition->Intermediate Product 1-methyl-2-imidazolidinone (Cyclic Urea - DEAD END) Intermediate->Product Irreversible Byproduct Methanol (Released) Intermediate->Byproduct

Figure 1: The degradation pathway. Once cyclized, the molecule cannot be reverted. This is often mistaken for "precipitation" or "insolubility."

Troubleshooting Guide: Specific Scenarios

Scenario A: "My salt arrived as (or turned into) a sticky gum/oil."

Diagnosis: Deliquescence. Small amine salts (especially Hydrochlorides) have high crystal lattice energies but even higher hydration energies. They pull moisture from the air, breaking the crystal lattice and forming a concentrated aqueous "oil."

The Fix: Trituration & Solvent Exchange Do not just put it under high vacuum; the water is bound too tightly. You must physically disrupt the hydration shell.

Protocol 1: Recovery of Crystalline Solid

  • Dissolve: Dissolve the "gum" in a minimum amount of dry Methanol (MeOH) .

  • Precipitate: Add 10 volumes of cold Diethyl Ether (

    
    )  or MTBE  dropwise while stirring vigorously.
    
  • Sonicate: If it oils out again, sonicate the flask. The mechanical energy helps organize the crystal lattice.

  • Isolate: Filter rapidly under Argon/Nitrogen.

  • Dry: Lyophilization (freeze-drying) from water is the gold standard if the ether method fails.

Scenario B: "It precipitates when I add it to PBS/Media."

Diagnosis: The Common Ion Effect & pH Shock. PBS contains high concentrations of


 and 

. If you have the HCl salt, the excess chloride ions in PBS shift the equilibrium toward the solid precipitate (

violation). Additionally, PBS (pH 7.4) may partially deprotonate the amine (pKa ~10), reducing solubility.

The Fix: The "Step-Down" Dilution Never add solid powder directly to the assay buffer.

Protocol 2: Biological Preparation

  • Stock: Make a high-concentration stock (e.g., 100 mM) in DMSO (dimethyl sulfoxide).

    • Note: DMSO prevents the "gumming" seen with water.

  • Intermediate: Dilute the stock 1:10 into water (not buffer yet).

  • Final: Add this intermediate to your PBS/Media.

    • Why? This allows the hydration shell to form gradually before hitting the high-salt environment of PBS.

Scenario C: "I need the Free Base for a reaction in DCM."

Diagnosis: Salt Incompatibility. The salt form is insoluble in Dichloromethane (DCM). You must "free-base" it, but you cannot use strong hydroxide bases due to the cyclization risk (see Fig 1).

Protocol 3: Gentle Free-Basing

  • Suspend the salt in DCM.

  • Add 1.5 equivalents of Solid Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
    • Avoid: NaOH or KOH (too strong, causes hydrolysis/cyclization).

  • Add a catalytic amount of water (1-2 drops) to activate the surface of the inorganic base.

  • Stir vigorously for 30 minutes.

  • Filter off the inorganic solids (

    
    ).
    
  • Use the DCM filtrate immediately. Do not store the free base; it will oxidize.

Data & Solubility Matrix

Use this table to select the correct solvent system for your application.

Solvent SystemSolubility RatingRisk FactorRecommended Use
Water (pH < 7) High (>50 mg/mL)Hydrolysis over timeShort-term aqueous stocks
PBS (pH 7.4) ModeratePrecipitation (Common Ion)Biological Assays (dilute <1 mM)
DMSO HighHygroscopic solventFrozen Stocks (-20°C)
Methanol/Ethanol HighTransesterification (slow)Synthesis / Purification
DCM / Chloroform Negligible (Salt) / High (Free Base)NoneOrganic Synthesis
Ether / Hexane InsolubleNonePrecipitating the salt (Trituration)

Decision Tree: Solving the Solubility Block

Follow this logic flow to determine the correct handling procedure.

SolubilityLogic Start Start: Material is Insoluble/Gummy CheckForm Is it the Salt or Free Base? Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase SolventCheck Target Solvent? IsSalt->SolventCheck Water Water/PBS SolventCheck->Water Organic DCM/EtOAc SolventCheck->Organic ActionWater 1. Dissolve in DMSO first 2. Dilute into Water Water->ActionWater ActionOrganic Perform Free-Basing (Protocol 3) Organic->ActionOrganic ActionBase Convert to Salt immediately (Use HCl in Dioxane) IsBase->ActionBase

Figure 2: Logic flow for determining the correct solubilization strategy.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to 60°C to speed up dissolution? A: ABSOLUTELY NOT. As detailed in Section 2, heating ethylenediamine-carbamate derivatives promotes cyclization to the imidazolidinone. If it doesn't dissolve at room temperature with sonication, heating will only destroy your compound.

Q: The HCl salt is too hygroscopic.[1] Is there a better alternative? A: Yes. If the HCl salt is unmanageable, consider converting to the Trifluoroacetate (TFA) or Tosylate (TsOH) salt. These counterions are generally less hygroscopic and pack better in the crystal lattice due to their larger size and lipophilicity [1].

Q: How should I store the powder? A: Store at -20°C in a sealed vial. Ideally, place the vial inside a secondary jar containing desiccant (silica gel or


). Warm the vial to room temperature before opening to prevent condensation from forming on the cold powder.

References

  • Serajuddin, A. T. M. (2007).[2] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] Link

  • Tamura, M., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 6(41), 27527–27535. (Demonstrates the cyclization pathway). Link

  • BenchChem Technical Support. Handling and storage of hygroscopic amine hydrochloride salts. Link

Sources

Validation & Comparative

Comparative Analytical Guide: Mass Spectrometry Fragmentation Dynamics of CAS 112257-19-9 (Boc-N,N'-Dimethylethylenediamine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Product Identity: tert-Butyl methyl(2-(methylamino)ethyl)carbamate CAS: 112257-19-9 Molecular Formula: C9H20N2O2 Monoisotopic Mass: 188.15 Da[1][2]

CAS 112257-19-9 is a critical synthetic intermediate (linker) used in the development of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its structural core consists of an N,N'-dimethylethylenediamine backbone protected by a tert-butoxycarbonyl (Boc) group.[1]

The Analytical Challenge: In drug development, the "performance" of this reagent is defined by its stability and the ability to distinguish it from its deprotected degradation product (N,N'-dimethylethylenediamine) and structurally similar non-methylated analogues. This guide compares the fragmentation topology of CAS 112257-19-9 against these alternatives to establish a self-validating identification method.

Mechanistic Fragmentation Analysis (ESI-MS/MS)

The mass spectral behavior of CAS 112257-19-9 in Electrospray Ionization (ESI+) is dominated by the lability of the carbamate (Boc) moiety. Understanding this mechanism is essential to prevent false negatives caused by in-source fragmentation.

Primary Ionization & Precursor Selection
  • Observed Precursor: [M+H]⁺ at m/z 189.16 .

  • Adducts: Sodium adducts [M+Na]⁺ at m/z 211.14 are common in non-buffered mobile phases but are poor targets for fragmentation due to stability.

Collision-Induced Dissociation (CID) Pathways

The fragmentation follows a predictable, energy-dependent cascade:

  • The "Boc-Scission" (Low Energy): The most energetically favorable pathway is the elimination of the tert-butyl group as isobutene (neutral loss of 56 Da).

    • Transition: m/z 189 → m/z 133 (Carbamic acid intermediate).

  • Decarboxylation (Medium Energy): The unstable carbamic acid intermediate rapidly loses CO₂ (neutral loss of 44 Da).

    • Transition: m/z 133 → m/z 89 (Protonated N,N'-dimethylethylenediamine).

  • Backbone Cleavage (High Energy): The resulting diamine core fragments via C-C or C-N bond scission, generating the characteristic N-methylmethaniminium ion.

    • Transition: m/z 89 → m/z 44.

Visualizing the Pathway

The following diagram illustrates the fragmentation logic, color-coded by energy requirement.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 189.16 (Intact Linker) Inter1 Intermediate A [M-C4H8+H]+ m/z 133.10 Precursor->Inter1 Loss of Isobutene (-56 Da) Low CE (10-15 eV) Product1 Core Amine [M-Boc+H]+ m/z 89.09 (Quantifier) Precursor->Product1 Combined Loss (-100 Da) Medium CE (20-25 eV) Fragment_tBu tert-Butyl Cation [C4H9]+ m/z 57.07 (Source Fragment) Precursor->Fragment_tBu In-Source Fragmentation (High Temp/Voltage) Inter1->Product1 Loss of CO2 (-44 Da) Spontaneous/Low CE Product2 Iminium Ion [CH3-NH=CH2]+ m/z 44.05 (Qualifier) Product1->Product2 C-C Scission High CE (>30 eV)

Caption: Step-wise CID fragmentation pathway of CAS 112257-19-9. Green nodes indicate stable quantifiers; Red nodes indicate high-energy qualifiers.

Comparative Performance: Specificity & Selectivity[2][7][8][9]

To validate an analytical method, one must prove it distinguishes the target from closely related impurities. The table below compares CAS 112257-19-9 against its primary degradation product (Free Amine) and a non-methylated analogue.

Table 1: Comparative MRM Transitions and Selectivity
FeatureTarget: CAS 112257-19-9 Alternative 1: Free Amine (Degradant)Alternative 2: N-Boc-EDA (Analogue)
Identity N-Boc-N,N'-dimethylethylenediamineN,N'-DimethylethylenediamineN-Boc-ethylenediamine
CAS 112257-19-9110-70-357260-71-6
Precursor [M+H]⁺ 189.16 89.09 161.13
Primary Fragment 89.09 (Loss of Boc)44.05 (Iminium)105.07 (Loss of Isobutene)
Secondary Fragment 44.05 (Iminium)30.03 (Methaniminium)61.06 (Ethylenediamine)
Neutral Loss -100 Da (Boc)N/A-56 Da (Isobutene)
Differentiation Unique Precursor 189Co-elutes; differentiated by Precursor massShifted Precursor (-28 Da)
Analytical Risk In-Source Fragmentation: High source temp can convert 189 → 89 before Q1 selection.[1][3]Low Mass Cutoff: m/z 89 may be below detection limits on some traps.Isobaric Interference: None.

Key Insight: The presence of the signal at m/z 89.09 in the absence of m/z 189.16 indicates degradation of your reagent. If both are present, chromatographic separation is required to prevent the in-source fragment of the parent from biasing the quantification of the free amine impurity.

Validated Experimental Protocol

This protocol is designed to minimize in-source fragmentation (a common pitfall with Boc-amines) while maximizing sensitivity.

Sample Preparation
  • Solvent: Acetonitrile:Water (50:50). Avoid alcohols (MeOH) if transesterification is suspected during long storage.

  • Concentration: 1 µg/mL (tuning), 100 ng/mL (analysis).

  • Buffer: 0.1% Formic Acid.[4] Avoid high concentrations of TFA as it suppresses ionization of amines.

LC-MS/MS Conditions (Triple Quadrupole)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent ZORBAX), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 5 minutes. (Boc-amines are moderately hydrophobic).

Mass Spectrometer Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV (Keep low to prevent discharge).

  • Source Temperature: 300°C (CRITICAL): Too high (>400°C) causes thermal deprotection of the Boc group, artificially lowering the signal of CAS 112257-19-9.

  • Desolvation Gas: 600 L/hr.

Analytical Workflow Diagram

Workflow Sample Sample (Reaction Mix) LC LC Separation (C18, Acidic pH) Sample->LC Decision Q1 Selection LC->Decision Path1 m/z 189.1 (Target) Decision->Path1 Ret. Time 1 Path2 m/z 89.1 (Impurity) Decision->Path2 Ret. Time 2 CID CID Fragmentation Path1->CID Path2->CID Detect1 Detect m/z 89 (Quantify Target) CID->Detect1 Detect2 Detect m/z 44 (Confirm Impurity) CID->Detect2

Caption: Dual-stream monitoring workflow to simultaneously quantify the intact linker (Path 1) and the free amine impurity (Path 2).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14403871, tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Retrieved from [Link]

  • Korfmacher, W. A. (2005).Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today.

Sources

A Comparative Guide to HPLC Method Validation for the Purity of Methyl (2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl (2-(methylamino)ethyl)carbamate, a key intermediate in various synthetic pathways. We delve into the rationale behind methodological choices, presenting a head-to-head comparison of a primary reversed-phase HPLC (RP-HPLC) method with an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) approach. The validation of these methods is rigorously examined against the standards set by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and validated purity assay for this and structurally similar compounds.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Methyl (2-(methylamino)ethyl)carbamate is a difunctional molecule containing both a secondary amine and a carbamate moiety. Its purity is paramount, as residual starting materials, by-products, or degradation products can have significant impacts on the final API's safety, stability, and efficacy. A robust analytical method is therefore not merely a quality control tool but a fundamental component of process understanding and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] For a purity assay, this means the method must be stability-indicating, capable of accurately quantifying the main component while separating it from all potential impurities and degradants.[2][7] This guide will walk through the development and validation of such a method, comparing two distinct chromatographic approaches.

Potential Impurities and Degradants

A thorough understanding of the synthetic route and the molecule's chemical liabilities is essential for developing a specific analytical method.[8][9][10] For Methyl (2-(methylamino)ethyl)carbamate, potential process-related impurities and degradation products include:

  • Impurity A: N-methylethane-1,2-diamine (Starting Material): A highly polar compound that can be difficult to retain on traditional C18 columns.

  • Impurity B: Methyl Chloroformate (Reagent): A reactive and volatile compound, unlikely to persist but its reaction by-products are a concern.

  • Impurity C: Dimer (By-product): Formed by the reaction of two molecules of the product.

  • Degradant 1: Methylamine (Hydrolysis Product): Can form under basic conditions.

  • Degradant 2: 2-(Methylamino)ethanol (Hydrolysis Product): Can form under acidic conditions.

Forced degradation studies are integral to identifying these potential degradants and demonstrating the method's specificity.[7][11][12][13] These studies expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate decomposition.[14]

Method Comparison: RP-HPLC vs. HILIC

The choice of chromatographic mode is the first critical decision. Given the polar nature of the target analyte and some of its key impurities, both reversed-phase and HILIC chromatography present viable, albeit different, approaches.

Primary Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness and versatility. A C18 column is typically the first choice.

  • Rationale: The non-polar stationary phase provides good retention for the moderately polar carbamate. Method development often focuses on manipulating the mobile phase (pH, organic modifier) to achieve separation of the analyte from its less polar impurities like the dimer.

  • Challenge: Retaining and separating highly polar impurities, particularly the starting material N-methylethane-1,2-diamine, can be challenging on a C18 column, often requiring highly aqueous mobile phases which can lead to phase collapse.

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of polar compounds that are poorly retained in reversed-phase.

  • Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates an aqueous-rich layer on the stationary phase into which polar analytes can partition. This is ideal for retaining and separating polar compounds like Impurity A and the degradation products.

  • Challenge: HILIC methods can sometimes be less robust than RP-HPLC methods. Equilibration times can be longer, and matrix effects from salts in the sample can be more pronounced.

Experimental Design and Protocols

A comprehensive validation was performed according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.[3][4][6]

Forced Degradation Protocol

To demonstrate specificity and the stability-indicating nature of the methods, forced degradation studies were conducted.[7][13]

  • Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 M HCl at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: 1 mg/mL of the analyte in 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid analyte stored at 80°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Solution of the analyte exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[14]

A target degradation of 5-20% is generally considered optimal for method validation.[14]

Chromatographic Conditions
ParameterMethod 1: RP-HPLC (Primary) Method 2: HILIC (Alternative)
Column C18, 4.6 x 150 mm, 3.5 µmAmide, 4.6 x 100 mm, 3.0 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 5% B to 60% B over 20 min0% B to 50% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C40°C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL5 µL
Diluent 50:50 Acetonitrile:Water75:25 Acetonitrile:Water

Validation Data and Comparison

The following sections summarize the validation results, providing a direct comparison of the two methods.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] Both methods were tested against a placebo, individual impurity standards, and the forced degradation samples.

Table 1: Forced Degradation Results Comparison

Stress Condition% Degradation (RP-HPLC)Peak Purity > 0.99?% Degradation (HILIC)Peak Purity > 0.99?Comments
Acid (0.1M HCl) 12.5%Yes13.1%YesGood separation of Degradant 2.
Base (0.1M NaOH) 8.2%Yes8.5%YesGood separation of Degradant 1.
Oxidation (3% H₂O₂) 18.9%Yes19.2%YesMultiple small degradation peaks formed.
Thermal (80°C) 3.1%Yes3.0%YesAnalyte is relatively stable to heat.
Photolytic 6.5%Yes6.8%YesMinor degradation observed.
Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

  • Linearity: Assessed over a range of 50% to 150% of the nominal concentration.

  • Accuracy: Determined by spike recovery studies at three concentration levels (80%, 100%, 120%).[15]

  • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 2: Quantitative Validation Parameter Comparison

ParameterMethod 1: RP-HPLC Method 2: HILIC Acceptance Criteria (ICH)
Linearity (r²) 0.99980.9995≥ 0.999
Range 0.1 - 1.5 mg/mL0.1 - 1.5 mg/mLAs per linearity
Accuracy (% Recovery) 99.2% - 100.8%98.9% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.45%0.68%≤ 2.0%
Intermediate Precision (%RSD) 0.72%1.15%≤ 2.0%
Limit of Quantitation (LOQ) and Robustness
  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[3][15]

Table 3: LOQ and Robustness Comparison

ParameterMethod 1: RP-HPLC Method 2: HILIC
LOQ (% of Nominal) 0.05%0.08%
Robustness - Flow Rate (±10%) %RSD < 2.0%RSD < 2.0
Robustness - Column Temp. (±5°C) %RSD < 2.0%RSD < 2.0
Robustness - Mobile Phase pH (±0.2) %RSD < 2.0N/A (Buffered)

Visualizing the Validation Workflow

A structured approach is crucial for efficient method validation.

Caption: HPLC Method Validation Workflow.

Discussion and Final Recommendation

Both the developed RP-HPLC and HILIC methods are valid and fit for the purpose of determining the purity of Methyl (2-(methylamino)ethyl)carbamate.

  • The RP-HPLC method stands out for its superior precision and slightly lower limit of quantitation. It is exceptionally robust and aligns with the most common platform in quality control laboratories, making it straightforward to implement. This method is recommended for routine quality control and release testing.

  • The HILIC method provides a significant advantage in its ability to better retain and resolve the highly polar starting material, N-methylethane-1,2-diamine. This makes it an invaluable tool for process development, impurity profiling, and investigations where baseline separation of early-eluting polar compounds is critical. It serves as an excellent orthogonal method to confirm purity results obtained from the primary RP-HPLC method.

Ultimately, the choice depends on the specific application. For routine analysis, the robustness and precision of the RP-HPLC method make it the preferred choice. For in-depth characterization and as a complementary technique, the HILIC method is superior.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Patel, K., et al. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]

  • Bari, S. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Ingenieria Analitica Sl. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Gallocchio, F., et al. (2015, October 20). Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. Austin Publishing Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Methyl and Tert-Butyl Carbamate Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success.[1][2] Carbamates are a cornerstone for amine protection, prized for their ability to temper the nucleophilicity of amines under a wide range of reaction conditions.[3][4] Among the most frequently employed carbamates are the tert-butyloxycarbonyl (Boc) group and the less ubiquitous, yet significant, methyl carbamate. This guide provides an in-depth, objective comparison of the reactivity of these two protecting groups, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions.

The Central Role of Carbamates in Amine Protection

Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can lead to undesirable side reactions in multi-step syntheses.[4] Carbamate protecting groups effectively mitigate this reactivity by converting the amine into a less nucleophilic amide-like functional group.[3][5] The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under specific and mild conditions that do not compromise the integrity of the target molecule.[3][5] The concept of "orthogonality," where different protecting groups can be selectively removed in the presence of others, is a guiding principle in complex synthetic strategies.[5][6]

Comparing Methyl Carbamate and Tert-Butyl Carbamate (Boc)

While both methyl and tert-butyl carbamates serve the primary function of amine protection, their reactivity profiles, dictated by their distinct alkyl groups, are markedly different. This difference is most pronounced in the conditions required for their cleavage.

FeatureMethyl CarbamateTert-Butyl Carbamate (Boc)
Structure R-NH-C(=O)O-CH₃R-NH-C(=O)O-C(CH₃)₃
Primary Cleavage Method Nucleophilic attack, Harsh basic or acidic hydrolysis, HydrogenolysisAcidolysis (mild to strong acids)
Relative Stability Generally more robust; resistant to mild acidsLabile to mild and strong acids; stable to base and hydrogenolysis
Common Deprotection Reagents Saponification (e.g., NaOH, KOH), Strong acids (e.g., HBr/AcOH), Nucleophiles (e.g., 2-mercaptoethanol)[7][8], Reduction (e.g., LiAlH₄)Trifluoroacetic acid (TFA)[3][9][10], HCl in organic solvents[11], Lewis acids (e.g., AlCl₃)[11], Aqueous phosphoric acid[12][13]
Orthogonality Can be orthogonal to acid-labile groups.Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[14][15]
The Mechanism of Deprotection: A Tale of Two Pathways

The divergent reactivity of methyl and tert-butyl carbamates stems from the stability of the cation formed during cleavage.

Tert-Butyl Carbamate (Boc): A Stable Cation Leads to Facile Cleavage

The deprotection of the Boc group under acidic conditions is a cornerstone of modern organic synthesis.[10] The mechanism proceeds through the formation of a stable tert-butyl cation.[16]

Boc Deprotection cluster_0 Boc Deprotection Mechanism BocN R-NH-Boc ProtonatedBoc R-NH-C(=O+H)O-tBu BocN->ProtonatedBoc H⁺ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid tBuCation (CH₃)₃C⁺ ProtonatedBoc->tBuCation Cleavage Amine R-NH₂ + CO₂ CarbamicAcid->Amine Decarboxylation Isobutylene + H⁺ Isobutylene + H⁺ tBuCation->Isobutylene + H⁺ Elimination

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The process is initiated by protonation of the carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[9][17] This is followed by the departure of the tert-butyl group as a stable tertiary carbocation, leading to the formation of an unstable carbamic acid intermediate which readily decarboxylates to yield the free amine and carbon dioxide.[9][16] The stability of the tert-butyl cation is the driving force for this facile cleavage.[16] A potential side reaction is the alkylation of nucleophilic residues by the tert-butyl cation, which can often be mitigated by the use of scavengers like anisole or thioanisole.[11][14]

Methyl Carbamate: Resisting Cleavage

In contrast, the deprotection of a methyl carbamate is significantly more challenging due to the instability of the corresponding methyl cation. Consequently, it is generally stable to the acidic conditions used to cleave Boc groups.[15] Cleavage of methyl carbamates typically requires more forcing conditions, such as strong base-mediated hydrolysis (saponification) or harsh acidic conditions.

More recently, nucleophilic deprotection protocols have been developed. For instance, treatment with 2-mercaptoethanol in the presence of a base can effectively cleave methyl carbamates.[7][8]

Methyl Carbamate Deprotection cluster_1 Methyl Carbamate Deprotection (Nucleophilic) MeCarbamate R-NH-C(=O)O-CH₃ Tetrahedral_Intermediate Tetrahedral Intermediate MeCarbamate->Tetrahedral_Intermediate + Nu⁻ (e.g., RS⁻) Amine R-NH₂ Tetrahedral_Intermediate->Amine Fragmentation Byproduct Side Product Tetrahedral_Intermediate->Byproduct Experimental Workflow cluster_2 Comparative Deprotection Workflow Start Protected Amine Substrate (Methyl or Tert-Butyl Carbamate) Deprotection Deprotection Reaction (Acidic or Nucleophilic Conditions) Start->Deprotection Workup Aqueous Workup & Extraction Deprotection->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Sources

Introduction: Decoding Molecular Vibrations in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of N-Methyl Carbamates

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research, providing a rapid, non-destructive method for identifying functional groups within a molecule. For researchers in drug development and synthetic chemistry, the ability to confirm the presence or absence of specific moieties is critical for reaction monitoring, quality control, and structural elucidation. The carbamate functional group, a key structural motif in numerous pharmaceuticals and agrochemicals, presents a unique spectroscopic signature. This guide provides an in-depth analysis of the characteristic IR absorption peaks for N-methyl carbamates, offering a comparative perspective against structurally similar functional groups like secondary amides and esters to aid in unambiguous identification.

The Spectroscopic Signature of N-Methyl Carbamates

An N-methyl carbamate possesses a distinctive arrangement of atoms: a carbonyl group bonded to both an oxygen atom and a nitrogen atom, with the nitrogen being further substituted with a methyl group. This structure gives rise to several characteristic vibrational modes.

The primary resonance structures illustrate the delocalization of electrons across the O-C-N system. The lone pair on the nitrogen atom participates in resonance with the carbonyl group, imparting partial double-bond character to the C-N bond and partial single-bond character to the C=O bond.[1] This effect is fundamental to understanding the position of its key IR absorptions.

Key Vibrational Modes and Their Frequencies

The IR spectrum of an N-methyl carbamate is dominated by four key absorption regions corresponding to the N-H stretch, the C=O stretch, the C-N stretch, and the C-O stretches.

  • N-H Stretching Vibration:

    • Frequency: Typically observed as a single, sharp to moderately broad peak in the range of 3300-3450 cm⁻¹ .[1][2]

    • Causality: This absorption arises from the stretching of the single N-H bond. As N-methyl carbamates are secondary amines within the carbamate structure, they exhibit only one peak in this region, unlike primary amides or carbamates which show two (symmetric and asymmetric) stretches.[3] The presence of intermolecular hydrogen bonding, particularly in solid-state (KBr) or concentrated samples, can cause this peak to broaden and shift to a lower wavenumber (e.g., closer to 3300 cm⁻¹).[4] In dilute non-polar solutions, where hydrogen bonding is minimized, the peak is sharper and appears at a higher frequency.[2]

  • C=O (Carbonyl) Stretching Vibration (Amide I Band equivalent):

    • Frequency: This is often the most intense and diagnostically important peak in the spectrum, appearing in the range of 1690-1740 cm⁻¹ .[2][5]

    • Causality: The position of this strong absorption is a delicate balance of two opposing electronic effects:

      • Resonance Effect: The electron-donating nitrogen atom delocalizes its lone pair into the carbonyl group. This resonance effect weakens the C=O double bond, lowering its stretching frequency compared to a simple ketone (which is typically ~1715 cm⁻¹).[1][6]

      • Inductive Effect: The electronegative oxygen atom attached to the carbonyl carbon pulls electron density away, which strengthens the C=O bond and increases the stretching frequency.[7]

    • In carbamates, the inductive effect of the ester oxygen and the resonance effect of the nitrogen atom result in a C=O frequency that is typically higher than that of amides but lower than that of esters.[3][7] Hydrogen bonding in the solid state can lower this frequency by 15-35 cm⁻¹.[2][4]

  • C-N Stretching & N-H Bending Vibrations:

    • Frequency: These vibrations occur in the fingerprint region, typically between 1500-1550 cm⁻¹ (often called the Amide II band in related compounds) and 1200-1350 cm⁻¹ .[8][9]

    • Causality: The absorption around 1500-1550 cm⁻¹ is a coupled vibration involving the N-H in-plane bend and the C-N stretch.[10] The C-N bond in carbamates has significant double-bond character due to resonance, leading to a strong absorption. The more pure C-N stretching vibration is found at a lower wavenumber.[8]

  • C-O Stretching Vibrations:

    • Frequency: Carbamates exhibit strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C linkage. These typically appear as two distinct bands in the 1250-1000 cm⁻¹ region.[11][12]

    • Causality: These peaks arise from the stretching of the (O=)C-O and the O-R bonds. Their exact position can be influenced by the nature of the R group attached to the oxygen.

Comparative Analysis: N-Methyl Carbamate vs. Alternatives

Distinguishing an N-methyl carbamate from other carbonyl-containing functional groups is a common challenge. The most effective way to do this is by comparing its spectrum to those of secondary amides and esters.

Functional GroupN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Distinguishing Features
N-Methyl Carbamate ~3300-3450 (Single peak)~1690-1740C=O peak is intermediate. Presence of both N-H and strong C-O stretches (~1250-1000 cm⁻¹).[2][5]
Secondary Amide ~3370-3170 (Single peak)~1630-1680C=O peak is at a significantly lower frequency due to stronger N resonance.[3][10] Prominent N-H bend (Amide II) near 1550 cm⁻¹.
Ester Absent~1735-1750 (Saturated)No N-H stretch. C=O peak is at a higher frequency.[13] Two very strong C-O stretches between 1300-1000 cm⁻¹.[12]
Analysis of Alternatives:
  • Secondary Amides (e.g., N-methylacetamide): The key difference lies in the carbonyl frequency. The nitrogen atom in an amide is only attached to carbon atoms, making it a more powerful electron donor through resonance compared to the nitrogen in a carbamate, which is adjacent to an electronegative oxygen. This enhanced resonance in amides imparts more single-bond character to the C=O bond, shifting its absorption to a lower wavenumber (1630-1680 cm⁻¹).[1][10]

  • Esters (e.g., methyl propanoate): The most obvious difference is the complete absence of the N-H stretching peak. Furthermore, the C=O stretch of an ester is typically found at a higher frequency (1735-1750 cm⁻¹) than in a carbamate.[13][14] This is because the resonance donation from the ester oxygen is weaker than from the nitrogen in the carbamate, resulting in a C=O bond with more double-bond character.[7]

Visualizing the Vibrations of N-Methyl Carbamate

The following diagram illustrates the primary bond vibrations in a generic N-methyl carbamate structure that give rise to its characteristic IR peaks.

Caption: Key IR vibrational modes in an N-methyl carbamate.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid N-methyl carbamate sample using the KBr pellet method. This method is self-validating as the quality of the resulting spectrum (e.g., flat baseline, absence of atmospheric H₂O/CO₂ and solvent peaks) confirms proper execution.

Objective: To obtain a clean, interpretable transmission IR spectrum of a solid N-methyl carbamate sample.

Materials:

  • FT-IR Spectrometer

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • IR-grade Potassium Bromide (KBr), desiccated

  • N-methyl carbamate sample

  • Spatula, balance

Methodology:

  • Background Spectrum Acquisition:

    • Action: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan.

    • Causality: This step is critical to measure the ambient atmospheric conditions (primarily water vapor and CO₂) and the instrumental response. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only absorptions from the sample itself.

  • Sample Preparation:

    • Action: Weigh approximately 1-2 mg of the N-methyl carbamate sample and ~100-200 mg of dry IR-grade KBr.

    • Causality: The sample-to-KBr ratio should be roughly 1:100. Too much sample will result in overly intense, saturated peaks (total absorption), while too little will yield a noisy spectrum with weak peaks. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

  • Grinding and Mixing:

    • Action: Transfer the sample and KBr to an agate mortar. Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogenous powder is obtained.

    • Causality: Thorough grinding is essential to reduce the particle size of the sample to below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks. Homogenous mixing ensures an even distribution of the analyte within the KBr matrix.

  • Pellet Formation:

    • Action: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 1-2 minutes.

    • Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or semi-transparent disc that encases the sample particles.

  • Sample Spectrum Acquisition:

    • Action: Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment. Acquire the sample spectrum.

    • Causality: The IR beam passes through the pellet, and the detector measures the amount of light absorbed at each frequency. The resulting interferogram is converted to a frequency-vs-absorbance spectrum via a Fourier Transform.

  • Data Processing and Analysis:

    • Action: Process the spectrum using the instrument software (e.g., baseline correction, peak picking).

    • Causality: Baseline correction ensures that the absorbance at non-absorbing frequencies is zero. Peak picking identifies the exact wavenumber for the maxima of the absorption bands, allowing for precise analysis and comparison with reference data.

Conclusion

The infrared spectrum of an N-methyl carbamate provides a rich set of data for its unambiguous identification. The key lies in a holistic analysis of the spectrum, noting the presence and positions of the N-H stretch, the C=O stretch, and the strong C-O stretches in the fingerprint region. By comparing these features against the known signatures of secondary amides and esters, researchers can confidently confirm the successful synthesis or presence of the N-methyl carbamate moiety. The intermediate frequency of its strong carbonyl absorption, flanked by the N-H stretch above 3300 cm⁻¹ and strong C-O stretches below 1300 cm⁻¹, serves as a definitive spectroscopic fingerprint.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Amide infrared spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–455.
  • Xie, J., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂ Anion Complexes. The Journal of Physical Chemistry Letters, 13(4), 1058–1063.
  • Chen, J. T., & Benson, W. R. (2020, February 1). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • Rao, C. N. R., et al. (1962). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 55(5), 263–271.
  • University of Silesia in Katowice. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • Carter, J. C., et al. (1966). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 44(6), 2226–2232.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SlideShare. (2016, October 26). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 12(15), 2936.
  • Chad's Prep. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • AIP Publishing. (1966). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Retrieved from [Link]

  • Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099–4104.
  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Database. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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Comparative Guide: Methyl (2-(methylamino)ethyl)carbamate vs. N,N'-Dimethylethylenediamine

[1]

Executive Summary

This guide provides a technical comparison between N,N'-Dimethylethylenediamine (DMEDA) and its desymmetrized derivative, Methyl (2-(methylamino)ethyl)carbamate (referred to herein as Moc-DMEDA ).

  • DMEDA is a

    
    -symmetric, bidentate ligand primarily used in transition metal catalysis (e.g., Cu-catalyzed C-N couplings) and as a raw building block for heterocycles.[1] Its high nucleophilicity and chelating ability are its defining features.
    
  • Moc-DMEDA is a mono-protected, desymmetrized amine. It functions as a "masked" diamine or a cyclization-activated prodrug scaffold. It lacks the strong chelating capability of DMEDA but offers precise control over N-functionalization, preventing polymerization or bis-alkylation.

Key Decision Driver: Use DMEDA for metal catalysis or when forming symmetric heterocycles. Use Moc-DMEDA when synthesizing unsymmetrical ureas, carbamates, or designing prodrugs requiring controlled cyclization-release kinetics.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The fundamental difference lies in the symmetry and electronic environment of the nitrogen atoms. DMEDA possesses two equivalent, electron-rich secondary amines. Moc-DMEDA replaces one of these with a carbamate, significantly reducing the electron density on that nitrogen and removing its nucleophilicity under standard conditions.

FeatureN,N'-Dimethylethylenediamine (DMEDA)Methyl (2-(methylamino)ethyl)carbamate (Moc-DMEDA)
Structure MeNH-CH₂-CH₂-NHMeMeO-C(=O)-N(Me)-CH₂-CH₂-NHMe
Symmetry

-Symmetric
Asymmetric (Desymmetrized)
Nucleophilicity High (2 ×

Amines)
Moderate (1 ×

Amine); Carbamate N is non-nucleophilic
pKa (approx.) ~10.2 (N1), ~7.2 (N2)~10.0 (Amine N); Carbamate N is not basic
Chelation Strong Bidentate (

-N,N')
Weak/Monodentate (Amine N only)
Stability Volatile, hygroscopic, absorbs CO₂Stable oil, less volatile, cyclizes at high pH
Primary Use Ligand for Cu/Ni catalysis; Heterocycle synthesisProdrug linkers; Unsymmetrical building block

Reactivity Profile & Mechanistic Insights

Nucleophilicity and Selectivity

DMEDA reacts at both nitrogen centers. In electrophilic substitution reactions (e.g., alkylation, acylation), it is difficult to stop at the mono-substituted product without using a large excess of the diamine.

  • Risk: Statistical mixture of mono-, bis-, and unreacted starting material.

Moc-DMEDA has only one reactive amine. The carbamate nitrogen is deactivated by resonance with the carbonyl group.

  • Advantage:[2] Allows for clean, stoichiometric reactions with electrophiles (acid chlorides, isocyanates) to form unsymmetrical products.

Cyclization Kinetics (Self-Immolation)

A unique feature of Moc-DMEDA and its analogs is their tendency to undergo intramolecular cyclization under basic conditions or physiological pH.

  • Mechanism: The free secondary amine attacks the carbamate carbonyl, displacing methoxide (or the corresponding phenol in prodrug designs) to form 1,3-dimethylimidazolidin-2-one .

  • Application: This "cyclization-release" mechanism is exploited in prodrug design. The rate of cyclization is first-order and pH-dependent.[3]

Metal Coordination (Ligand Behavior)

DMEDA is a privileged ligand for Copper(I)-catalyzed amidation and etherification (e.g., Buchwald-Hartwig type variations). The

Moc-DMEDA
Reactivity Visualization

The following diagram illustrates the divergent pathways for these two compounds.

ReactivityPathwaysDMEDADMEDA(N,N'-Dimethylethylenediamine)MocDMEDAMoc-DMEDA(Methyl (2-(methylamino)ethyl)carbamate)DMEDA->MocDMEDA+ MeOCOCl (0.9 eq)Slow AdditionCuComplexCu-DMEDA Complex(Active Catalyst)DMEDA->CuComplex+ CuI / Base(Chelation)Imidazolidinone1,3-Dimethylimidazolidin-2-one(Cyclic Urea)DMEDA->Imidazolidinone+ Phosgene/CDI(Double Acylation)MocDMEDA->ImidazolidinonepH > 7.4 or Heat(- MeOH)UnsymUreaUnsymmetrical Urea(Drug Scaffold)MocDMEDA->UnsymUrea+ R-NCO(Selective Addition)

Figure 1: Divergent reactivity pathways. DMEDA favors chelation and double-acylation, while Moc-DMEDA allows selective functionalization or cyclization-release.

Experimental Protocols

Protocol A: Selective Synthesis of Moc-DMEDA

Objective: Monoprotection of DMEDA to generate Methyl (2-(methylamino)ethyl)carbamate without bis-protection.

Reagents:

  • N,N'-Dimethylethylenediamine (DMEDA) [CAS: 110-70-3] (5.0 equiv)

  • Methyl Chloroformate (1.0 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (Et₃N) (1.1 equiv)

Methodology:

  • Preparation: Dissolve DMEDA (5.0 equiv) and Et₃N (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to diamine) in a round-bottom flask. Cool to 0 °C.

    • Rationale: The large excess of DMEDA is critical. It statistically ensures that any incoming electrophile encounters a free diamine molecule rather than a mono-protected one.

  • Addition: Dissolve Methyl Chloroformate (1.0 equiv) in DCM. Add this solution dropwise over 1–2 hours to the stirring diamine solution at 0 °C.

    • Rationale: Slow addition maintains a low instantaneous concentration of the electrophile, preventing bis-acylation.

  • Workup: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Purification:

    • Add water to the reaction mixture.[4][5][6]

    • Critical Step: The excess DMEDA is highly water-soluble. Wash the organic layer repeatedly with water (3x) to remove unreacted DMEDA.

    • The mono-protected Moc-DMEDA will remain in the organic layer (DCM).

    • Dry (Na₂SO₄), filter, and concentrate in vacuo.

  • Validation: Verify mono-protection via ¹H NMR (Look for 1:1 integration of carbamate-Me vs. N-Me signals).

Protocol B: DMEDA-Catalyzed C-N Coupling (Standard Reference)

Objective: Use of DMEDA as a ligand for the amidation of aryl halides (Buchwald-Hartwig type).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Amide/Amine Nucleophile (1.2 equiv)

  • CuI (5 mol%)

  • DMEDA (10–20 mol%)

  • K₂CO₃ or K₃PO₄ (2.0 equiv)

  • Toluene or Dioxane (Solvent)

Methodology:

  • Charge a Schlenk tube with CuI, Base, and Nucleophile. Evacuate and backfill with Argon (3x).

  • Add Aryl Iodide, DMEDA, and Solvent under Argon counter-flow.

    • Note: The solution should turn blue/green, indicating the formation of the [Cu(DMEDA)] complex.

  • Seal and heat to 80–110 °C for 12–24 hours.

  • Cool, filter through a celite pad, and purify via flash chromatography.

Applications & Decision Matrix

Application ScenarioRecommended ReagentTechnical Reasoning
Metal Catalysis DMEDA Requires bidentate chelation to stabilize the metal center (Cu, Ni). Moc-DMEDA cannot chelate effectively.
Prodrug Linkers Moc-DMEDA The carbamate linkage is stable in plasma but can be designed to cyclize (self-immolate) at specific rates to release a drug payload.
Heterocycle Synthesis DMEDA Ideal for symmetric cyclic ureas (imidazolidinones) or when both nitrogens must be incorporated into a ring.
Selective Functionalization Moc-DMEDA If you need to attach two different groups to the ethylenediamine backbone, start with Moc-DMEDA to install the first group cleanly.
Stability Moc-DMEDA DMEDA absorbs CO₂ from air (forming carbamates/carbonates) and is volatile. Moc-DMEDA is more shelf-stable.

References

  • DMEDA in Catalysis: Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides.[1] Journal of the American Chemical Society, 124(25), 7421–7428.

  • Cyclization Kinetics: Grzyb, J. A., Shen, M., Yoshina-Ishii, C., Chi, W., Brown, R. S., & Batey, R. A. (2005).[6] Carbamoylimidazolium salts as reactive intermediates: mechanism of formation and application to the synthesis of ureas, carbamates, thiocarbamates, and benzoxazolones. Tetrahedron, 61(30), 7153–7175. (Discusses cyclization of N-methyl-N-(2-(methylamino)ethyl)carbamate analogs).

  • Selective Protection Protocols: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[4] Synthetic Communications, 20(16), 2559–2564. (Foundational protocol for diamine mono-protection adapted for this guide).

  • Chemical Properties: PubChem Compound Summary for tert-Butyl methyl(2-(methylamino)ethyl)carbamate (Analogous Boc-protected structure used for property extrapolation). [7]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl (2-(methylamino)ethyl)carbamate (CAS No. 112257-19-9). As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this compound responsibly, ensuring personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Methyl (2-(methylamino)ethyl)carbamate is classified as a corrosive substance that poses significant health risks upon exposure.[1][2][3] Understanding these hazards is the critical first step in establishing a safe disposal workflow. The primary dangers are severe skin burns and serious eye damage.[1][2][3] This corrosive nature dictates the stringent requirements for personal protective equipment (PPE) and handling procedures.

Under the Resource Conservation and Recovery Act (RCRA), wastes generated from the production and use of carbamates are regulated as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[4][5] This classification is due to their toxicity and potential to harm human health and the environment if not managed correctly.[5] Therefore, the disposal of Methyl (2-(methylamino)ethyl)carbamate is not merely a suggestion but a federal mandate that requires treatment to specific standards before land disposal.[4][5]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation

Danger H314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye DamageH318: Causes serious eye damage.[2]
Data synthesized from multiple Safety Data Sheets (SDS).[1][2][3]

Pre-Disposal Operations: Safe Handling and Waste Accumulation

Proper disposal begins long before the waste container leaves your facility. It starts with meticulous handling and accumulation practices within the laboratory.

Required Personal Protective Equipment (PPE)

Given the corrosive nature of the compound, a robust PPE protocol is non-negotiable. Always wear the following when handling the pure substance or its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.

  • Eye/Face Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are mandatory.[1][2]

  • Protective Clothing: A lab coat is required. For larger quantities or significant splash risk, a chemical-resistant apron or suit should be used.[1][2]

Waste Container Selection and Labeling
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof screw cap.

  • Label Immediately: The container must be labeled as "Hazardous Waste" immediately upon the first addition of waste.

  • Detail the Contents: The label must clearly state:

    • The full chemical name: "Methyl (2-(methylamino)ethyl)carbamate"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The date of initial waste accumulation.

Segregation and Storage of Waste

Carbamates are incompatible with several chemical classes, and improper mixing can lead to violent reactions.[6][7] Store the hazardous waste container in a designated satellite accumulation area that is:

  • At or near the point of generation.

  • Under the control of the laboratory operator.

  • Away from incompatible materials, especially:

    • Strong Acids and Bases: Mixing can cause violent exothermic reactions.[6][7]

    • Strong Oxidizing Agents: Can create a fire or explosion hazard.[6]

    • Reducing Agents: Incompatible with carbamates.[6]

The storage area should be cool, dry, well-ventilated, and secured against unauthorized access.[1][2]

Emergency Procedures: Spill Management

Accidents can happen. A clear, pre-defined spill response plan is essential for mitigating risk.

Small Spill Cleanup Protocol

For small spills (typically <100 mL) within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Ensure Proper PPE: Don the full PPE as described in Section 2.1.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container using non-sparking tools.[8]

  • Decontaminate the Area: Wipe the spill area with a soap and water solution.[6] Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Large Spill Response

For any spill outside of a fume hood or of a large volume:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors and prevent entry.

  • Call for Help: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Step-by-Step Disposal Protocol

The final disposal of Methyl (2-(methylamino)ethyl)carbamate must be conducted through a licensed hazardous waste management company. On-site treatment or drain disposal is strictly prohibited.

G A Waste Generation (e.g., unused reagent, contaminated materials) B Is the waste container properly labeled 'Hazardous Waste' with full chemical name? A->B C Affix a completed hazardous waste label. B->C No   D Store waste in a designated, secure satellite accumulation area. B->D  Yes C->D E Segregate from incompatible materials (Acids, Bases, Oxidizers). D->E F Is the container full or ready for pickup? E->F G Continue to accumulate waste safely. F->G No   H Contact Environmental Health & Safety (EHS) to schedule a waste pickup. F->H  Yes G->F I EHS or a licensed hazardous waste vendor collects the container. H->I J Waste is transported off-site for federally approved treatment and disposal. I->J

Experimental Protocol: Waste Collection and Disposal

  • Waste Identification: Identify all waste streams containing Methyl (2-(methylamino)ethyl)carbamate. This includes unreacted material, reaction byproducts, and contaminated labware (e.g., pipette tips, vials, absorbent paper).

  • Containerization:

    • For liquid waste, pour directly into the designated, labeled hazardous waste container located in a fume hood.

    • For solid waste (e.g., contaminated gloves, absorbent pads), place it in a separate, clearly labeled container for solid hazardous waste. Do not mix liquid and solid waste unless your facility's EHS protocol specifically allows it.

  • Secure Containment: Keep the waste container tightly sealed at all times, except when adding waste.[1][2]

  • Log and Monitor: Maintain a log of the waste being added to the container if required by your institution. Monitor the fill level and the accumulation start date.

  • Schedule Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (typically 90-180 days), contact your EHS department to arrange for a pickup.

  • Documentation: Complete any necessary waste manifest paperwork provided by EHS or the waste vendor. This is a legal document tracking the waste from "cradle to grave."

  • Handover: Transfer the waste to the authorized personnel from your EHS department or the licensed waste disposal company.

Regulatory Framework: Adherence to EPA and OSHA Standards

Compliance with federal and local regulations is mandatory.

  • Environmental Protection Agency (EPA): As previously noted, carbamate wastes are regulated under RCRA. The EPA establishes Land Disposal Restrictions (LDRs) which mandate that these wastes be treated using the Best Demonstrated Available Technology (BDAT) to reduce their toxicity before being landfilled.[4][5] Your licensed disposal vendor is responsible for ensuring this treatment occurs.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires employers to inform and train employees on the hazards of chemicals in the workplace.[9] This guide serves as part of that communication process. Furthermore, OSHA's standards on Personal Protective Equipment (29 CFR 1910.132) and Respiratory Protection (29 CFR 1910.134) legally mandate the use of appropriate safety gear when handling hazardous materials.

By following this guide, you are not only ensuring your personal safety but also upholding the standards set forth by these regulatory bodies, contributing to a safer research community and a cleaner environment.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - tert-Butyl Methyl[2-(methylamino)
  • Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (1997). U.S. Environmental Protection Agency.
  • METHYL CARBAM
  • SAFETY DATA SHEET - tert-Butyl Methyl[2-(methylamino)
  • tert-Butyl methyl(2-(methylamino)ethyl)
  • tert-Butyl methyl(2-(methylamino)ethyl)
  • EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
  • Technical Support Center: Disposal of Emylcamate and Rel
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. (n.d.). CAMEO Chemicals, NOAA.
  • 1910.1200 - Hazard Communication. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.